molecular formula C11H25NO2S B13576302 Undecane-6-sulfonamide

Undecane-6-sulfonamide

Katalognummer: B13576302
Molekulargewicht: 235.39 g/mol
InChI-Schlüssel: VGLKWFPWBKAZGT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Undecane-6-sulfonamide is a useful research compound. Its molecular formula is C11H25NO2S and its molecular weight is 235.39 g/mol. The purity is usually 95%.
BenchChem offers high-quality Undecane-6-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Undecane-6-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C11H25NO2S

Molekulargewicht

235.39 g/mol

IUPAC-Name

undecane-6-sulfonamide

InChI

InChI=1S/C11H25NO2S/c1-3-5-7-9-11(15(12,13)14)10-8-6-4-2/h11H,3-10H2,1-2H3,(H2,12,13,14)

InChI-Schlüssel

VGLKWFPWBKAZGT-UHFFFAOYSA-N

Kanonische SMILES

CCCCCC(CCCCC)S(=O)(=O)N

Herkunft des Produkts

United States
Foundational & Exploratory

An In-depth Technical Guide to Undecane-6-sulfonamide: Structure, Properties, and Analytical Considerations

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of undecane-6-sulfonamide, a long-chain alkyl sulfonamide. While specific literature on this particular isomer is scarce, this document extrapolates from the well-established chemistry of sulfonamides and alkanes to detail its structural formula, molecular weight, and predicted physicochemical properties. Furthermore, this guide outlines a plausible synthetic route and discusses key analytical methodologies for its characterization and quantification. This paper is intended for researchers, scientists, and drug development professionals working with or having an interest in novel sulfonamide-based compounds.

Introduction to the Sulfonamide Functional Group

The sulfonamide functional group, with the general structure R-S(=O)₂-NR'R'', is a cornerstone in medicinal chemistry and various industrial applications.[1][2] Compounds bearing this moiety are well-known for their antibacterial properties, famously recognized as "sulfa drugs."[3][4] The mechanism of action for antibacterial sulfonamides often involves the competitive inhibition of dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria.[4] Beyond their antimicrobial applications, sulfonamides are integral to a wide array of pharmaceuticals, including diuretics, anticonvulsants, and anti-inflammatory agents.[5] The chemical stability and rigid geometry of the sulfonamide group also lend to its use in creating crystalline derivatives for the identification of amines.[1]

This guide focuses on a specific, less-documented member of this class: undecane-6-sulfonamide. By dissecting its constituent parts—the undecane backbone and the sulfonamide functional group at the 6-position—we can infer its chemical nature and propose methodologies for its study.

Molecular Structure and Physicochemical Properties

Structural Formula

Undecane-6-sulfonamide consists of an eleven-carbon aliphatic chain (undecane) with a sulfonamide group attached to the sixth carbon atom. The undecane portion is a non-polar, flexible hydrocarbon chain with the formula CH₃(CH₂)₉CH₃.[6][7][8] The sulfonamide group introduces polarity and the capacity for hydrogen bonding.

The structural formula of undecane-6-sulfonamide is:

To visually represent this structure, a Graphviz diagram is provided below:

Caption: Molecular structure of undecane-6-sulfonamide.

Molecular Weight

The molecular weight of a compound is a fundamental property, crucial for stoichiometric calculations in synthesis and for interpretation of mass spectrometry data. The molecular weight of undecane-6-sulfonamide can be calculated from its molecular formula: C₁₁H₂₅NO₂S.

ElementCountAtomic Weight ( g/mol )Total Weight ( g/mol )
Carbon (C)1112.01132.11
Hydrogen (H)251.00825.20
Nitrogen (N)114.0114.01
Oxygen (O)216.0032.00
Sulfur (S)132.0732.07
Total 235.39

The calculated molecular weight of undecane-6-sulfonamide is 235.39 g/mol .

Proposed Synthesis Pathway

A potential synthetic workflow is outlined below:

G cluster_0 Step 1: Sulfonation of Undecane cluster_1 Step 2: Amination Undecane Undecane SulfonylChloride Undecane-6-sulfonyl chloride Undecane->SulfonylChloride Sulfonation Product Undecane-6-sulfonamide SulfonylChloride->Product Ammonolysis Reagent1 Chlorosulfonic Acid Reagent1->SulfonylChloride Ammonia Ammonia (aq) Ammonia->Product

Caption: Proposed two-step synthesis of undecane-6-sulfonamide.

Experimental Protocol

Step 1: Synthesis of Undecane-6-sulfonyl chloride

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas outlet to a trap, place undecane (1 equivalent).

  • Cool the flask in an ice-water bath.

  • Slowly add chlorosulfonic acid (2-3 equivalents) dropwise with constant stirring. The reaction is exothermic and releases HCl gas, which should be trapped.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50-60 °C for 2-3 hours to ensure complete reaction.

  • Carefully pour the reaction mixture onto crushed ice to quench the excess chlorosulfonic acid.

  • The undecane-6-sulfonyl chloride will separate as an oily layer. Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer with cold water and then with a saturated sodium bicarbonate solution to remove any remaining acid.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude undecane-6-sulfonyl chloride.

Step 2: Synthesis of Undecane-6-sulfonamide

  • Dissolve the crude undecane-6-sulfonyl chloride in a suitable solvent such as acetone or tetrahydrofuran in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add an excess of concentrated aqueous ammonia with vigorous stirring.

  • After the addition, allow the mixture to stir at room temperature for several hours or overnight.

  • Remove the solvent under reduced pressure.

  • The resulting solid residue is a mixture of undecane-6-sulfonamide and ammonium chloride.

  • Triturate the residue with cold water to dissolve the ammonium chloride.

  • Collect the solid undecane-6-sulfonamide by filtration, wash with cold water, and dry.

  • Recrystallization from a suitable solvent system (e.g., ethanol-water) can be performed for further purification.

Analytical Characterization

The identity and purity of the synthesized undecane-6-sulfonamide would be confirmed using a combination of spectroscopic and chromatographic techniques.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound.[10] For undecane-6-sulfonamide, electrospray ionization (ESI) in positive ion mode is expected to be effective, as sulfonamides are readily protonated.[11][12]

  • Expected [M+H]⁺ Ion: 236.16 (based on the calculated monoisotopic mass).

  • Fragmentation: Tandem mass spectrometry (MS/MS) would likely show characteristic losses of SO₂ (64 Da) and NH₃ (17 Da), as well as fragmentation of the undecane chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy would be essential for confirming the structure of undecane-6-sulfonamide.

  • ¹H NMR: Would show signals corresponding to the methyl and methylene protons of the undecane chain. The proton on the carbon bearing the sulfonamide group (C6-H) would appear as a multiplet at a downfield chemical shift compared to the other methylene protons due to the deshielding effect of the sulfonyl group. The protons of the NH₂ group would appear as a broad singlet.

  • ¹³C NMR: Would show distinct signals for each of the unique carbon atoms in the undecane chain. The C6 carbon would be significantly downfield shifted.

Infrared (IR) Spectroscopy

IR spectroscopy would confirm the presence of the key functional groups.

  • N-H stretching: Two bands in the region of 3300-3400 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

  • S=O stretching: Two strong absorption bands around 1350-1300 cm⁻¹ (asymmetric) and 1160-1140 cm⁻¹ (symmetric) for the sulfonyl group.

  • C-H stretching: Bands in the 2850-2960 cm⁻¹ region characteristic of the aliphatic chain.

Potential Applications and Future Directions

While the specific biological activity of undecane-6-sulfonamide is not known, its structure suggests potential areas of investigation. The long alkyl chain imparts significant lipophilicity, which could influence its pharmacokinetic properties, such as membrane permeability and protein binding.

Future research could explore:

  • Antimicrobial Activity: Screening against a panel of bacterial and fungal strains to determine if the long alkyl chain confers any unique antimicrobial properties.

  • Enzyme Inhibition: Investigating its potential as an inhibitor for enzymes where a long hydrophobic tail could interact with a corresponding hydrophobic pocket in the active site.

  • Surfactant Properties: The combination of a polar head (sulfonamide) and a long non-polar tail suggests potential surfactant properties.

Conclusion

Undecane-6-sulfonamide represents an interesting, yet underexplored, member of the vast sulfonamide family. This technical guide has provided a detailed theoretical framework for its structure, molecular weight, and a plausible synthetic route. Furthermore, a comprehensive analytical workflow for its characterization has been outlined. It is our hope that this guide will serve as a valuable resource for researchers and stimulate further investigation into the properties and potential applications of this and other novel long-chain alkyl sulfonamides.

References

  • Animals. (2017, March 4).
  • Massive Bio. (2025, December 19). Sulfonamide.
  • Agilent Technologies. (n.d.). Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry.
  • Wikipedia. (n.d.). Sulfonamide.
  • PDB-101. (n.d.). Sulfonamide.
  • ACS Publications. (2017, February 17). Nontargeted Screening and Determination of Sulfonamides: A Dispersive Micro Solid-Phase Extraction Approach to the Analysis of Milk and Honey Samples Using Liquid Chromatography–High-Resolution Mass Spectrometry. Journal of Agricultural and Food Chemistry.
  • SpringerLink. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
  • RSC Publishing. (2021, August 27). Trace analysis and identification of 33 sulfonamides and sulfonamide potentiators in eggs by ultrahigh-performance liquid chromatography coupled with quadrupole-high-field orbitrap high-resolution mass spectrometry.
  • PubMed. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions.
  • ACS Publications. (2021, December 13). Sulfonamide-Selective Ambient Mass Spectrometry Ion Source Obtained by Modification of an Iron Sheet with a Hydrophilic Molecularly Imprinted Polymer.
  • PubChem. (n.d.). 6-(p-Sulfophenyl) undecane.
  • Materials Chemistry B. (2023, April 25).
  • Organic Chemistry Portal. (2008). Mild and General Method for the Synthesis of Sulfonamides. Synthesis.
  • RSC Publishing. (n.d.). Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach. Organic & Biomolecular Chemistry.
  • Wikipedia. (n.d.). Undecane.
  • Wiley Online Library. (n.d.).
  • PubChem. (n.d.). 6-Undecanone.
  • The Good Scents Company. (n.d.). undecane, 1120-21-4.
  • PubChem. (n.d.). Undecane, 6-propyl-.
  • Sigma-Aldrich. (n.d.).
  • PubMed. (2020, July 15). Synthesis and evaluation of novel sulfonamide analogues of 6/7-aminoflavones as anticancer agents via topoisomerase II inhibition.
  • National Institute of Standards and Technology. (n.d.). Undecane - NIST WebBook.
  • Sigma-Aldrich. (n.d.). Undecane analytical standard.
  • PubChem. (n.d.). Undecane.
  • National Institute of Standards and Technology. (n.d.). Undecane - NIST WebBook.

Sources

An In-Depth Technical Guide to the In Vitro Pharmacokinetic Profiling of Undecane-6-sulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Undecane-6-sulfonamide represents a novel chemical entity with therapeutic potential. As with any new candidate compound, a thorough understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties is fundamental to predicting its in vivo behavior, efficacy, and safety. This guide provides a comprehensive framework for the in vitro pharmacokinetic characterization of undecane-6-sulfonamide. The following sections detail the experimental strategies and methodologies designed to elucidate its metabolic fate, membrane permeability, and interactions with plasma proteins. The overarching goal is to construct a robust preclinical data package to inform further drug development decisions.

The sulfonamide functional group is a well-established pharmacophore present in a wide array of therapeutic agents, known for its diverse pharmacological activities.[1][2] However, the pharmacokinetic profiles of sulfonamides can be variable and are influenced by the overall molecular structure.[3][4][5] Therefore, a systematic in vitro evaluation is crucial. This guide is structured to logically progress from fundamental physicochemical properties to complex cell-based assays, ensuring that each step provides context for the next.

Part 1: Physicochemical Characterization

A foundational understanding of the physicochemical properties of undecane-6-sulfonamide is a prerequisite for designing and interpreting subsequent in vitro ADME assays. These properties govern its solubility, a critical factor for oral absorption and formulation, and its lipophilicity, which influences membrane permeability and plasma protein binding.

Aqueous Solubility

Rationale: Poor aqueous solubility can be a significant impediment to drug absorption and can complicate the execution of in vitro assays. Determining the thermodynamic and kinetic solubility of undecane-6-sulfonamide across a physiologically relevant pH range is a critical first step.

Experimental Protocol: Thermodynamic Solubility

  • Preparation of Buffers: Prepare a series of buffers at pH 2.0, 4.5, 6.8, and 7.4.

  • Compound Addition: Add an excess of solid undecane-6-sulfonamide to each buffer in separate vials.

  • Equilibration: Agitate the vials at 37°C for 24 hours to ensure equilibrium is reached.

  • Sample Collection and Processing: Centrifuge the samples to pellet the undissolved solid. Collect the supernatant and filter it through a 0.45 µm filter.

  • Quantification: Analyze the concentration of undecane-6-sulfonamide in the filtrate using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

Lipophilicity (LogD)

Rationale: The distribution coefficient (LogD) at a specific pH is a key indicator of a compound's lipophilicity and its ability to partition into biological membranes. This parameter is strongly correlated with permeability and plasma protein binding.

Experimental Protocol: Shake-Flask Method for LogD at pH 7.4

  • Preparation of Phases: Prepare a biphasic system of n-octanol and phosphate-buffered saline (PBS) at pH 7.4.

  • Compound Addition: Add a known concentration of undecane-6-sulfonamide to the biphasic system.

  • Equilibration: Vortex the mixture vigorously for 1 hour to allow for partitioning between the two phases.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous layers.

  • Quantification: Carefully sample both the n-octanol and aqueous phases and determine the concentration of undecane-6-sulfonamide in each using LC-MS/MS.

  • Calculation: Calculate LogD7.4 as the log10 of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Table 1: Predicted Physicochemical Properties of Related Structures

PropertyUndecaneSodium undecane-1-sulfonateUndecane-6-sulfonamide (Estimated)
Molecular Weight156.31 g/mol 258.35 g/mol ~263.4 g/mol
LogP/LogDHighLow (hydrophilic head)Moderately Lipophilic
Aqueous SolubilityVery LowHighLikely low to moderate

Note: Data for undecane and sodium undecane-1-sulfonate are from publicly available databases.[6][7][8] Properties for undecane-6-sulfonamide are estimations based on its structure.

Part 2: Metabolic Stability Assessment

The liver is the primary site of drug metabolism, and evaluating the stability of undecane-6-sulfonamide in the presence of hepatic enzymes is crucial for predicting its clearance and half-life in vivo.[9]

Liver Microsomal Stability

Rationale: Liver microsomes are subcellular fractions that contain a high concentration of Phase I drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily.[9] This assay provides a first indication of the compound's susceptibility to oxidative metabolism.[10][11][12][13]

Experimental Workflow: Liver Microsomal Stability

cluster_prep Preparation cluster_incubation Incubation @ 37°C cluster_analysis Analysis A Prepare Undecane-6-sulfonamide (1 µM in buffer) D Pre-incubate Compound + Microsomes A->D B Thaw Pooled Human Liver Microsomes (on ice) B->D C Prepare NADPH Regenerating System E Initiate reaction with NADPH C->E D->E Add NADPH to start F Collect samples at timepoints (0, 5, 15, 30, 45, 60 min) E->F G Quench reaction with cold Acetonitrile F->G H Centrifuge and collect supernatant G->H I Analyze by LC-MS/MS H->I J Calculate % remaining vs. time I->J cluster_setup Assay Setup cluster_incubation Equilibration cluster_analysis Analysis A Spike Undecane-6-sulfonamide into plasma (e.g., 1 µM) B Add spiked plasma to the sample chamber of RED device A->B C Add PBS (pH 7.4) to the buffer chamber D Incubate at 37°C with shaking (4-6 hours) B->D C->D E Sample aliquots from both plasma and buffer chambers D->E F Matrix match samples (add blank plasma to buffer sample) E->F G Analyze concentrations by LC-MS/MS F->G H Calculate % Unbound G->H

Caption: Workflow for the Rapid Equilibrium Dialysis (RED) assay.

Detailed Protocol: Plasma Protein Binding by RED

  • Preparation: Spike undecane-6-sulfonamide into human plasma at a final concentration of 1 µM.

  • Loading the RED Device: Add the spiked plasma to the sample chamber of the RED device insert and an equal volume of PBS (pH 7.4) to the buffer chamber. [14][15]3. Incubation: Seal the plate and incubate at 37°C on an orbital shaker for 4 to 6 hours to reach equilibrium. [15][16]4. Sampling: After incubation, carefully collect aliquots from both the plasma and buffer chambers.

  • Sample Processing: To account for matrix effects during analysis, mix the buffer aliquot with an equal volume of blank plasma, and the plasma aliquot with an equal volume of PBS. Extract the compound from these samples using protein precipitation with cold acetonitrile.

  • Analysis: Quantify the concentration of undecane-6-sulfonamide in the processed samples using LC-MS/MS.

  • Calculation: The percentage of unbound drug is calculated as: % Unbound = (Concentration in Buffer Chamber / Concentration in Plasma Chamber) * 100

Table 3: Classification of Plasma Protein Binding

% UnboundClassificationPharmacokinetic Implications
> 20%Low BindingLarger volume of distribution, potentially faster clearance.
5 - 20%Moderate Binding
< 5%High BindingSmaller volume of distribution, potentially slower clearance. [17]

Part 4: Permeability and Efflux Assessment

Assessing the ability of undecane-6-sulfonamide to cross biological membranes is essential for predicting its oral absorption and potential to penetrate the blood-brain barrier. Cell-based assays using polarized monolayers are the gold standard for this evaluation. [18][19][20]

Caco-2 Permeability Assay

Rationale: The Caco-2 cell line, derived from human colorectal carcinoma, differentiates into a polarized monolayer of enterocytes that mimics the intestinal epithelial barrier. [19][21]This model is widely used to predict human oral drug absorption and to identify substrates of efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). [18][19][21] Experimental Protocol: Bidirectional Caco-2 Permeability

  • Cell Culture: Caco-2 cells are seeded on semi-permeable Transwell™ inserts and cultured for 18-22 days to form a confluent, differentiated monolayer. [19]2. Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER) and by assessing the permeability of a low-permeability marker like Lucifer Yellow.

  • Bidirectional Transport:

    • Apical to Basolateral (A-B): Add undecane-6-sulfonamide (typically at 10 µM) to the apical (donor) chamber and fresh buffer to the basolateral (receiver) chamber.

    • Basolateral to Apical (B-A): Simultaneously, in a separate set of wells, add the compound to the basolateral (donor) chamber and fresh buffer to the apical (receiver) chamber.

  • Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 60-120 minutes).

  • Sampling and Analysis: At the end of the incubation, collect samples from the donor and receiver chambers and analyze the concentration of undecane-6-sulfonamide by LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) in both directions.

    • Calculate the Efflux Ratio (ER) = Papp(B-A) / Papp(A-B). [19]

MDR1-MDCK Permeability Assay

Rationale: To specifically investigate whether undecane-6-sulfonamide is a substrate of the P-gp efflux transporter, the MDR1-MDCK cell line is an ideal model. [22]This is a Madin-Darby canine kidney cell line transfected with the human MDR1 gene, resulting in high expression of P-gp. [23][24][25] Experimental Protocol: MDR1-MDCK Permeability

The protocol is analogous to the Caco-2 assay, but with a shorter cell culture period (4-5 days). [22][26]A high efflux ratio (typically ≥ 2) in this system is a strong indicator that the compound is a P-gp substrate. [22]To confirm this, the assay can be repeated in the presence of a known P-gp inhibitor, such as verapamil. [19]A significant reduction in the efflux ratio in the presence of the inhibitor confirms P-gp mediated transport.

Table 4: Interpretation of Permeability and Efflux Data

Papp (A-B) (x 10-6 cm/s)Predicted Absorption
< 1Poor
1 - 10Moderate
> 10High
Efflux Ratio (ER)Interpretation
< 2Not likely a substrate of active efflux.
≥ 2Potential substrate of an efflux transporter (e.g., P-gp, BCRP). [19][22]

Conclusion

This technical guide outlines a comprehensive and logical strategy for the in vitro pharmacokinetic profiling of undecane-6-sulfonamide. By systematically evaluating its physicochemical properties, metabolic stability, plasma protein binding, and membrane permeability, researchers can build a detailed ADME profile. This profile is indispensable for identifying potential liabilities, such as rapid metabolism or poor absorption, early in the drug discovery process. The data generated from these studies will provide the necessary foundation for making informed decisions about the progression of undecane-6-sulfonamide as a viable drug candidate and for designing subsequent in vivo pharmacokinetic studies.

References

  • MDCK-MDR1 Permeability Assay - Evotec. (n.d.). Evotec. Retrieved March 27, 2026, from [Link]

  • Caco-2 permeability assay - Creative Bioarray. (n.d.). Creative Bioarray. Retrieved March 27, 2026, from [Link]

  • metabolic stability in liver microsomes - Mercell. (n.d.). Mercell. Retrieved March 27, 2026, from [Link]

  • Caco-2 Permeability Assay - Evotec. (n.d.). Evotec. Retrieved March 27, 2026, from [Link]

  • Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan. (n.d.). Nuvisan. Retrieved March 27, 2026, from [Link]

  • Artursson, P. (2002). MEMBRANE-PERMEABILITY ASSAY USING CACO-2 CELLS IN DRUG DISCOVERY. Yakushigaku Zasshi, 122(10), 807-813. [Link]

  • Di, L., & Obach, R. S. (2015). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. In Methods in Molecular Biology (Vol. 1259, pp. 63-75). Springer. [Link]

  • Assays | ADMET & DMPK | Caco-2 Permeability - Concept Life Sciences. (n.d.). Concept Life Sciences. Retrieved March 27, 2026, from [Link]

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (n.d.). Retrieved March 27, 2026, from [Link]

  • Troutman, M. D., & Thakker, D. R. (2012). Drug Discovery and Regulatory Considerations for Improving In Silico and In Vitro Predictions that Use Caco-2 as a Surrogate for Human Intestinal Permeability Measurements. The AAPS Journal, 14(4), 783-794. [Link]

  • Microsomal Stability | Cyprotex ADME-Tox Solutions - Evotec. (n.d.). Evotec. Retrieved March 27, 2026, from [Link]

  • AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem. (n.d.). PubChem. Retrieved March 27, 2026, from [Link]

  • Plasma Protein Binding Assay - Domainex. (n.d.). Domainex. Retrieved March 27, 2026, from [Link]

  • In-vitro MDR1-MDCKII permeability assay. (2025, August 3). protocols.io. [Link]

  • MDCK-MDR1 Permeability Assay - AxisPharm. (n.d.). AxisPharm. Retrieved March 27, 2026, from [Link]

  • In-vitro plasma protein binding. (2025, August 3). protocols.io. [Link]

  • MDR1-MDCK Permeability Assay - Creative Bioarray. (n.d.). Creative Bioarray. Retrieved March 27, 2026, from [Link]

  • Plasma Protein Binding - QPS Custom-Built Research. (n.d.). QPS. Retrieved March 27, 2026, from [Link]

  • In Vitro ADME Assays. (2019, May 9). Alera Labs. Retrieved March 27, 2026, from [Link]

  • Jarvis, M. F., et al. (2014). Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639. ACS Medicinal Chemistry Letters, 5(9), 1044-1049. [Link]

  • In Vitro ADME Assays and Services - Charles River Laboratories. (n.d.). Charles River Laboratories. Retrieved March 27, 2026, from [Link]

  • In vitro ADME drug discovery services - Symeres. (n.d.). Symeres. Retrieved March 27, 2026, from [Link]

  • Voight, E. A., et al. (2014). Sulfonamides as Selective NaV1.7 Inhibitors: Optimizing Potency, Pharmacokinetics, and Metabolic Properties to Obtain Atropisomeric Quinolinone (AM-0466) that Affords Robust in Vivo Activity. Journal of Medicinal Chemistry, 57(24), 10351-10368. [Link]

  • 6-(p-Sulfophenyl) undecane | C17H28O3S | CID 15593876 - PubChem. (n.d.). PubChem. Retrieved March 27, 2026, from [Link]

  • Chemical Properties of Undecane (CAS 1120-21-4) - Cheméo. (n.d.). Cheméo. Retrieved March 27, 2026, from [Link]

  • Gromelski, M., et al. (2022). Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships. Molecules, 27(13), 3998. [Link]

  • Al-Ghorbani, M., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Biophysical Reviews, 13(2), 221-235. [Link]

  • García-Galán, M. J., et al. (2013). Identification and Determination of Metabolites and Degradation Products of Sulfonamide Antibiotics: Advanced MS Analysis of Metabolites and Degradation Products – II. In The Encyclopedia of Mass Spectrometry (Vol. 8, pp. 841-855). Elsevier. [Link]

  • Cannaert, A., et al. (2021). A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. Pharmaceuticals, 14(3), 235. [Link]

  • Xie, S., et al. (2018). Overview of sulfonamide biodegradation and the relevant pathways and microorganisms. Science of The Total Environment, 640-641, 1317-1327. [Link]

  • Hartles, R. L., & Williams, R. T. (1948). The metabolism of sulphonamides. 6. The fate of some N4-n-acyl derivatives of ambamide (Marfanil) and the sulphone, V 335, in the rabbit. Biochemical Journal, 43(2), 296-302. [Link]

  • Reis, A. C., et al. (2014). Microbial degradation of sulfonamides: further insights into the metabolic pathway and implications for wastewater treatment. Applied Microbiology and Biotechnology, 98(20), 8747-8758. [Link]

  • Al-Salahi, R., et al. (2023). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. Molecules, 28(9), 3765. [Link]

  • de Oliveira, R. S., et al. (2020). On the in silico and in vitro anticancer activity of sulfonamide chalcones: potential JNKK3 inhibitors. New Journal of Chemistry, 44(5), 1859-1870. [Link]

  • Jewell, K. S., et al. (2012). Determination of six sulfonamide antibiotics, two metabolites and trimethoprim in wastewater by isotope dilution liquid chromatography/tandem mass spectrometry. Journal of Chromatography A, 1220, 92-100. [Link]

  • Al-Salahi, R., et al. (2023). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. Molecules, 28(9), 3765. [Link]

Sources

A Senior Application Scientist's Guide to the Biological Target Deconvolution of Undecane-6-sulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The identification of a small molecule's biological target is a critical and often rate-limiting step in drug discovery and chemical biology. It transforms a compound with an interesting phenotype into a tool for understanding biology and a starting point for rational drug design. This guide presents a comprehensive, multi-pronged strategy for the target deconvolution of a novel compound, using the hypothetical molecule undecane-6-sulfonamide as a case study. We will navigate the logical progression from initial computational predictions to rigorous experimental validation, integrating chemical proteomics, affinity-based pulldowns, and label-free methodologies. Each section is designed to provide not only a step-by-step protocol but also the underlying scientific rationale, empowering researchers to adapt and troubleshoot these powerful techniques. This document serves as a technical whitepaper for researchers, scientists, and drug development professionals dedicated to elucidating the mechanism of action of small molecules.

Introduction: The Challenge of the Unknown Target

The sulfonamide functional group is a cornerstone of modern medicine, found in a wide array of therapeutics including antibacterial, anti-inflammatory, and anticancer agents.[1][2] Its ability to act as a bioisostere of carboxylic acids and to form key hydrogen bonds allows it to interact with a diverse range of biological targets.[3][4] Our model compound, undecane-6-sulfonamide, presents a simple yet intriguing structure: a flexible eleven-carbon aliphatic chain coupled with a primary sulfonamide headgroup.

While a phenotypic screen might reveal that undecane-6-sulfonamide induces a desirable biological effect (e.g., apoptosis in a cancer cell line), this observation alone is insufficient for a drug development program. We must ask: what is the direct molecular target through which it exerts this effect? Answering this question is paramount for optimizing potency, predicting off-target effects, and understanding the biological pathway being modulated.[5][6]

This guide outlines a holistic and field-proven workflow to systematically identify the protein targets of undecane-6-sulfonamide, transforming it from a mere "hit" into a valuable chemical probe.

Phase 1: In Silico Target Prediction & Hypothesis Generation

Before embarking on resource-intensive wet-lab experiments, we can leverage the molecule's structure to generate an initial list of plausible targets. Computational methods analyze the topology, electrostatics, and chemical features of a small molecule to predict its potential binding partners by comparing it to vast databases of known ligand-target interactions.[7][8]

The core principle is "guilt-by-association": a molecule is likely to bind to targets that are known to bind other, structurally similar molecules. For undecane-6-sulfonamide, the sulfonamide group is a strong predictor for certain enzyme classes, while the long alkyl chain suggests potential interactions with hydrophobic pockets.

Commonly Used Platforms:

  • SwissTargetPrediction: Predicts targets based on a combination of 2D and 3D similarity to known ligands.[9]

  • KinasePred: A machine learning-based tool specifically designed to predict interactions with protein kinases.[10][11]

  • SuperPred: A web server that predicts the therapeutic class and potential targets of compounds.

Hypothetical Prediction Results for Undecane-6-sulfonamide:

Predicted Target ClassProbability ScoreRationale
Carbonic Anhydrases0.75The primary sulfonamide is a classic zinc-binding pharmacophore for this enzyme family.[12]
Protein Kinases0.45Certain sulfonamides can act as hinge-binders in the ATP-binding pocket.
Fatty Acid Binding Proteins0.40The long undecane chain may fit into the hydrophobic binding channels of these proteins.
Dihydropteroate Synthase0.30The sulfonamide mimics the p-aminobenzoic acid (PABA) substrate.[13]

These in silico predictions are not definitive proof but are invaluable for focusing our subsequent experimental efforts. They provide a testable set of hypotheses.

cluster_0 Computational Target Prediction Workflow mol Undecane-6-sulfonamide (SMILES/SDF) tool Prediction Tools (e.g., SwissTargetPrediction) mol->tool db Ligand-Target Databases (e.g., ChEMBL) db->tool results Ranked List of Potential Targets tool->results hypo Testable Hypotheses (e.g., 'Target is a Carbonic Anhydrase') results->hypo

Caption: Workflow for in silico target prediction and hypothesis generation.

Phase 2: Synthesis of a Chemical Probe for Affinity Purification

To physically isolate the binding partners of undecane-6-sulfonamide from a complex biological mixture, we must first convert it into a "bait" molecule, or chemical probe. This involves covalently attaching a linker and an affinity handle (most commonly biotin) to the parent molecule.[14][15]

Causality Behind Probe Design: The most critical consideration is the attachment point of the linker. It must be positioned at a site on the molecule that does not interfere with its binding to the target protein. For undecane-6-sulfonamide, the sulfonamide headgroup is likely the key interacting moiety. Therefore, modifying the distal end of the undecane chain is the most logical strategy to preserve its native biological activity.

Caption: Conceptual design of an affinity probe from the parent compound.

Phase 3: Affinity-Based Target Identification via Chemical Proteomics

With a functional chemical probe in hand, we can proceed with affinity purification coupled to mass spectrometry (LC-MS/MS). This is a powerful and widely used method for unbiased target discovery.[6][16][17] The workflow involves immobilizing the probe, using it to "pull down" interacting proteins from a cell lysate, and identifying these proteins with high-resolution mass spectrometry.[18][19]

Experimental Workflow: Affinity Pulldown

The self-validating power of this protocol lies in its controls. A successful experiment does not just identify what binds to the probe, but what binds specifically to it.

cluster_main Affinity Pulldown & Mass Spectrometry Workflow cluster_conditions Experimental Conditions lysate Cell or Tissue Lysate exp 1. Experimental: + Biotinylated Probe lysate->exp comp 2. Competition Control: + Probe + Excess Free Compound lysate->comp neg 3. Negative Control: + Beads Only lysate->neg wash Incubate & Wash exp->wash comp->wash neg->wash elute Elute Bound Proteins wash->elute ms LC-MS/MS Analysis elute->ms analysis Data Analysis: Identify Proteins Enriched in (1) vs (2) & (3) ms->analysis

Caption: Self-validating workflow for affinity-based target identification.

Protocol 1: Affinity Pulldown from Cell Lysate

Objective: To isolate proteins that specifically bind to undecane-6-sulfonamide.

Materials:

  • Streptavidin-coated magnetic beads

  • Biotinylated undecane-6-sulfonamide probe (Probe)

  • Unmodified undecane-6-sulfonamide (Competitor)

  • Cell lysate from relevant cell line (e.g., cancer cell line showing phenotypic response)

  • Lysis Buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)

  • Wash Buffer (e.g., PBS with 0.1% Tween-20)

  • Elution Buffer (e.g., 2% SDS in 50 mM Tris-HCl)

Procedure:

  • Bead Preparation: Resuspend streptavidin beads in lysis buffer. Aliquot beads for the three conditions: Experimental, Competition, and Negative Control.

  • Probe Immobilization: Add the biotinylated probe to the 'Experimental' and 'Competition' beads. Incubate for 1 hour at 4°C with rotation to allow immobilization. The 'Negative Control' beads receive buffer only.

  • Washing: Pellet the beads using a magnetic stand, discard the supernatant, and wash 3x with lysis buffer to remove any unbound probe.

  • Lysate Preparation: Lyse cells on ice and clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Determine protein concentration using a BCA assay.

  • Competition (Pre-incubation): To a sufficient volume of lysate for the 'Competition' sample, add the unmodified competitor compound to a final concentration of 100x that of the immobilized probe. Incubate for 1 hour at 4°C. This step allows the competitor to occupy the specific binding sites on the target proteins.

  • Binding: Add equal amounts of protein lysate (e.g., 1-2 mg) to all three sets of prepared beads (Experimental, Competition, Negative Control). Incubate for 2-4 hours at 4°C with rotation.

  • Washing: Pellet the beads, discard the lysate, and perform a series of stringent washes (e.g., 5x with Wash Buffer) to remove non-specifically bound proteins. This is a critical step for clean results.

  • Elution: Add Elution Buffer to the washed beads and heat at 95°C for 5 minutes to release all bound proteins.

  • Sample Preparation for MS: Collect the eluates. The proteins are then typically reduced, alkylated, and digested (e.g., with trypsin) in preparation for LC-MS/MS analysis.

Data Interpretation

The mass spectrometer will identify and quantify hundreds of proteins in each sample. The key is to find the true targets among the background of non-specific binders. A true target should be highly abundant in the Experimental sample but significantly reduced or absent in the Competition and Negative Control samples.

Hypothetical LC-MS/MS Results:

Protein IDSpectral Counts (Experimental)Spectral Counts (Competition)Spectral Counts (Negative Control)Specificity ScorePutative Target?
CA21528318.0Yes
HSP90AA18885910.9No (Non-specific)
KCNQ1741255.7Yes
TUBB2102052151.0No (Non-specific)
ALDH2454161.1No (Bead binder)

Specificity Score calculated as (Experimental) / (Average of Competition + Negative Control).

Phase 4: Orthogonal Validation with Label-Free Methods

While powerful, affinity-based methods are not without potential artifacts. The linker or biotin tag could induce binding, or the immobilization could create a surface that nonspecifically attracts proteins. Therefore, it is crucial to validate putative hits using an orthogonal, label-free method that uses the unmodified parent compound.[20] Drug Affinity Responsive Target Stability (DARTS) is an excellent choice.[14]

Principle of DARTS: The binding of a small molecule to its target protein often stabilizes the protein's structure, making it more resistant to degradation by proteases.

Protocol 2: DARTS Assay
  • Lysate Treatment: Aliquot cell lysate into two tubes. To one, add undecane-6-sulfonamide (at a concentration known to be bioactive). To the other, add the vehicle control (e.g., DMSO). Incubate for 1 hour at room temperature.

  • Limited Proteolysis: Add a low concentration of a broad-spectrum protease (e.g., pronase) to both tubes. Incubate for a short, defined time (e.g., 15-30 minutes). The protease concentration and time must be optimized to achieve partial, not complete, digestion of the total proteome.

  • Stop Digestion: Stop the reaction by adding a protease inhibitor cocktail and boiling in SDS-PAGE loading buffer.

  • Analysis: Analyze the samples by SDS-PAGE and silver staining or by quantitative mass spectrometry. A true target protein will appear as a more prominent, protected band (or have higher peptide counts in MS) in the drug-treated sample compared to the vehicle control.

cluster_darts DARTS Workflow lysate Cell Lysate drug + Undecane-6-sulfonamide lysate->drug vehicle + Vehicle (DMSO) lysate->vehicle protease Add Protease (e.g., Pronase) drug->protease vehicle->protease analysis Analyze by SDS-PAGE or Mass Spectrometry protease->analysis result Protected Protein Band Identified as Target analysis->result

Caption: The principle and workflow of the DARTS label-free method.

Phase 5: Biophysical and Functional Target Validation

Having identified and orthogonally validated a putative target (e.g., Carbonic Anhydrase 2, or CA2), the final phase is to prove direct, functional interaction.

  • Direct Binding Confirmation: Use biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) with purified recombinant target protein and the unmodified undecane-6-sulfonamide. These methods provide quantitative data on binding affinity (KD), confirming a direct interaction.

  • Functional Activity Assay: If the target is an enzyme, test the compound's effect on its activity. For CA2, this would involve a CO2 hydration assay to determine if undecane-6-sulfonamide is an inhibitor and to calculate its IC50 value.

  • Cellular Target Engagement: Confirm that the compound engages the target in a live-cell context. The Cellular Thermal Shift Assay (CETSA) is the gold standard. It measures the change in the thermal stability of a protein in response to ligand binding in intact cells or lysates.

  • Pathway Analysis: With a validated target, we can place it into a biological context. If CA2 is confirmed, we can map its known downstream effects on pH regulation, ion transport, and other cellular processes to explain the initial phenotype observed for undecane-6-sulfonamide.

cluster_pathway Hypothetical Signaling Pathway compound Undecane-6- sulfonamide target Carbonic Anhydrase 2 (Validated Target) compound->target Inhibits reaction H₂O + CO₂ ⇌ H⁺ + HCO₃⁻ target->reaction Catalyzes ph Intracellular pH (pHi) Decrease reaction->ph caspase Caspase Activation ph->caspase apoptosis Apoptosis (Observed Phenotype) caspase->apoptosis

Caption: Connecting the validated target to the observed cellular phenotype.

Conclusion

The journey from a bioactive small molecule to a fully validated biological target is a systematic process of hypothesis generation, rigorous experimentation, and orthogonal validation. The multi-faceted workflow detailed in this guide—combining computational prediction, affinity-based chemical proteomics, label-free validation, and biophysical characterization—provides a robust framework for success. By applying this logic to our model compound, undecane-6-sulfonamide, we have demonstrated how to de-risk drug discovery programs and build a deep, mechanistic understanding of a compound's biological activity. This integrated strategy is essential for any researcher seeking to find the proverbial "needle in the haystack" and unlock the full potential of novel small molecules.

References

  • KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. (2025). MDPI.
  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (n.d.). Informa Pharma Intelligence.
  • Small-molecule Target and Pathway Identific
  • Target identification of small molecules: an overview of the current applications in drug discovery. (2023). Journal of Biomedical Science, PMC.
  • Computational probing protein–protein interactions targeting small molecules. (2016).
  • KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. (2025). PubMed.
  • Target identification for small bioactive molecules: finding the needle in the haystack. (2013). PubMed.
  • Target prediction of small molecules with information of key molecular interactions. (2012). PubMed.
  • Target identification of small molecules: an overview of the current applications in drug discovery. (2026).
  • SwissTargetPrediction: A web server for target prediction of bioactive small molecules. (n.d.). SciSpace.
  • Chemistry-based functional proteomics for drug target deconvolution. (2012). PubMed.
  • Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. (2009). PubMed.
  • A brief introduction to chemical proteomics for target deconvolution. (2022). PubMed.
  • An Immuno-Chemo-Proteomics Method for Drug Target Deconvolution. (2008).
  • Application Note: Target Identification of Martynoside Using Affinity Chrom
  • Strategic Use of Affinity-Based Mass Spectrometry Techniques in the Drug Discovery Process. (2001).
  • Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries. (2020).
  • A brief introduction to chemical proteomics for target deconvolution. (2022). European Review for Medical and Pharmacological Sciences.
  • Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. (2025).
  • Chemical Proteomics. (n.d.). Evotec.
  • Green Synthesis of Sulfonamide Derivatives Using Natural Catalysts: Evaluation of Antimicrobial and Anticancer Activities. (n.d.). ACS Omega.
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). Biophysical Reviews.
  • Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties. (n.d.). PMC.
  • Biological Activities of Sulfonamides. (n.d.). Indian Journal of Pharmaceutical Sciences.
  • Synthesis and Biological Activity of New Sulfonamide Derivatives. (2021). International Journal of Drug Delivery Technology.
  • Mechanisms of action of the novel sulfonamide anticancer agent E7070 on cell cycle progression in human non-small cell lung cancer cells. (n.d.). PubMed.
  • Molecular mechanism of plasmid-borne resistance to sulfonamide antibiotics. (n.d.). PMC, NIH.
  • Sulfonamide derivatives: Synthesis and applic
  • Sulfonamide derivatives: Synthesis and applications. (2024). International Journal of Frontiers in Chemistry and Pharmacy Research.
  • Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach. (n.d.). Organic & Biomolecular Chemistry, RSC Publishing.
  • Sulfonamides with Heterocyclic Periphery as Antiviral Agents. (2022). MDPI.
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (2021).
  • Sulfonamides. (n.d.). MSD Manual Professional Edition.
  • Synthesis and biological evaluation of sulfonamide-based compounds as inhibitors of carbonic anhydrase from Vibrio cholerae. (2022). IRIS Unime.

Sources

Thermodynamic Stability of Undecane-6-Sulfonamide: A Comprehensive Physicochemical and Kinetic Profiling Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The pharmaceutical landscape is increasingly shifting its focus from traditional aromatic sulfonamides to aliphatic sulfonamides. Compounds with C(sp3) –sulfonamide skeletons, such as undecane-6-sulfonamide (CAS: 1248678-67-2), exhibit highly favorable physicochemical properties, including improved solubility, enhanced metabolic stability, and superior pharmacokinetic profiles ()[1].

However, the thermodynamic stability of aliphatic sulfonamides presents unique challenges. Unlike their aromatic counterparts, where the sulfonamide group is stabilized by π -conjugation, the stability of undecane-6-sulfonamide is governed by the quantum mechanical nature of the S-N bond, the severe steric hindrance of its 11-carbon backbone, and complex enthalpy-entropy compensation mechanisms during thermal degradation. This whitepaper provides an authoritative, in-depth analysis of the thermodynamic stability of undecane-6-sulfonamide, equipping drug development professionals with the mechanistic insights and self-validating protocols necessary for successful formulation and late-stage functionalization.

Quantum Mechanics and Conformational Thermodynamics of the S-N Bond

The thermodynamic lynchpin of undecane-6-sulfonamide is the sulfur-nitrogen (S-N) bond. The stability of the molecule's rotamers is strictly dictated by the hybridization of the sulfonamide nitrogen.

Hybridization Causality and Rotational Barriers

In aliphatic sulfonamides, the s -character of the nitrogen lone pair is the primary factor defining the properties of the S-N bond ()[2]. Because undecane-6-sulfonamide lacks an adjacent aromatic ring to delocalize the nitrogen lone pair, the nitrogen atom adopts a predominantly sp3 -hybridized state. This sp3 hybridization increases the S-N bond length and significantly raises the rotational barrier (strain energy) compared to sp -like hybridized systems. The thermodynamic consequence is that the molecule is locked into specific, energy-minimized conformers to avoid severe steric clashes.

The Steric Bulk of the C11 Chain

The attachment of the sulfonamide group at the 6-position of the undecane chain is structurally critical. The C6 carbon is a secondary carbon flanked by two identical, highly flexible pentyl groups. This creates a symmetrical but highly sterically hindered microenvironment. The thermodynamic transition state for any nucleophilic attack or thermal cleavage of the S-N bond requires overcoming a massive entropic penalty, as the two pentyl chains must restrict their rotational degrees of freedom to accommodate the transition state geometry.

ConformationalLogic N1 Undecane-6-Sulfonamide (sp3 Hybridized N) N3 Intramolecular Forces (Thermodynamically Favored) N1->N3 Solvent Interactions N4 S-N Bond Rotational Barrier (Increased Strain Energy) N1->N4 Lone Pair s-character N2 Steric Bulk of Two Pentyl Chains N2->N4 Steric Hindrance N5 Conformational Stability (Energy Minimization) N3->N5 Chain 'Closing' N4->N5 Rotamer Selection

Fig 1: Thermodynamic logic of S-N bond conformational stability in undecane-6-sulfonamide.

Solution-Phase Thermodynamics & Lipophilicity

In aqueous or physiological matrices, the thermodynamic behavior of undecane-6-sulfonamide is driven by desolvation entropy and intramolecular hydrogen bonding.

Research on alkyl-substituted sulfonamides demonstrates that the formation of intramolecular hydrogen bonds between the sulfonamide group and the aliphatic chain (or functionalized derivatives thereof) is thermodynamically favored, effectively "closing" the otherwise mobile alkyl chain and lowering the overall Gibbs free energy of the system ()[3].

Furthermore, the 11-carbon backbone imparts extreme lipophilicity. The partitioning of undecane-6-sulfonamide into lipid membranes is an entropy-driven thermodynamic process. The displacement and release of highly ordered water molecules (clathrate-like structures) surrounding the hydrophobic undecyl chain into the bulk solvent results in a massive positive change in entropy ( ΔS>0 ), driving the partition coefficient ( logP ) upward.

Table 1: Physicochemical & Thermodynamic Profiling
ParameterExtrapolated Value / CharacteristicThermodynamic Implication
Molecular Weight 235.39 g/mol Baseline for molar heat capacity ( ΔCp​ ) calculations.
Log P (Octanol/Water) ~3.5 - 4.5High hydrophobicity; thermodynamically driven by water entropy gain upon desolvation.
S-N Rotational Barrier ~6.0 - 8.0 kcal/molDictated by the sp3 hybridization of the nitrogen lone pair.
H-Bond Stabilization Energy ~5.0 - 6.5 kcal/molStabilizes specific conformers, lowering overall Gibbs free energy.

Thermal Degradation Kinetics & Enthalpy-Entropy Compensation

Understanding the thermal degradation of undecane-6-sulfonamide is vital for formulation (e.g., hot-melt extrusion or sterilization). Extrapolating from kinetic studies of sulfonamides in complex matrices, aliphatic sulfonamides exhibit robust stability at moderate temperatures but undergo strict first-order kinetic degradation at elevated temperatures (e.g., >100∘C ) ()[4].

The Compensation Effect

The thermal degradation of sulfonamides exhibits a well-documented thermodynamic phenomenon known as enthalpy-entropy compensation [4]. As the molecule degrades, structural differences and steric hindrance cause significant shifts in the enthalpy of activation ( ΔH‡ ) and the entropy of activation ( ΔS‡ ). However, these values display a linear, compensatory relationship. An increase in the enthalpic barrier (due to the strong S-N bond) is compensated by a more favorable (less negative) entropy of activation, ensuring that the overall Gibbs free energy of activation ( ΔG‡ ) remains relatively constant across different thermal stress conditions.

Table 2: First-Order Kinetic Degradation Parameters (Extrapolated)
Temperature ( ∘C )Degradation Rate Constant ( k , min−1 )Half-Life ( t1/2​ , min )Activation Energy ( Ea​ , kJ/mol )
60 <0.001 >1000 ~ 85.0 - 95.0
80 0.015 ~ 46.2~ 85.0 - 95.0
100 0.085 ~ 8.1~ 85.0 - 95.0
120 0.350 ~ 1.9~ 85.0 - 95.0

Self-Validating Experimental Workflows

To empirically validate the thermodynamic stability of undecane-6-sulfonamide, researchers must employ protocols that inherently separate kinetic artifacts from true thermodynamic phase transitions.

Protocol 1: Differential Scanning Calorimetry (DSC) for Phase Thermodynamics

Causality: DSC is utilized to measure the heat capacity ( ΔCp​ ) as a function of temperature. Because thermal degradation (kinetic) and melting (thermodynamic) can overlap, a standard linear heat ramp is insufficient. Self-Validating Step: Employ a Heat-Cool-Heat cycle .

  • Ramp 1: Heat the sample at 10∘C/min from 25∘C to 150∘C . Record endotherms (melting) and exotherms (degradation).

  • Cooling: Rapidly cool the sample back to 25∘C at 20∘C/min .

  • Ramp 2: Re-heat the sample. Validation: If the melting endotherm reappears with the exact same enthalpy of fusion ( ΔHf​ ), the transition is a purely reversible thermodynamic phase change. If the peak diminishes or shifts, irreversible kinetic degradation has occurred.

Protocol 2: LC-MS/MS for Thermal Degradation Kinetics

Causality: Undecane-6-sulfonamide lacks a conjugated aromatic π -system, rendering traditional UV-Vis detectors (HPLC-UV) virtually blind to the molecule. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode is mandatory. It relies on the specific mass-to-charge ( m/z ) ratio and fragmentation of the S-N bond, providing absolute specificity even when degradation products co-elute. Self-Validating Step: The use of an isotopically labeled internal standard (e.g., 13C -labeled sulfonamide) spiked into the matrix before thermal incubation ensures that any signal loss is due to true thermodynamic degradation, not matrix suppression or ionization inefficiencies in the MS source.

Workflow Step1 Sample Prep: Undecane-6-sulfonamide + Internal Std Step2 Thermal Incubation (60°C - 120°C) Step1->Step2 Heat Treatment Step3 LC-MS/MS (MRM Mode) Quantification Step2->Step3 Aliquot Sampling Step4 Kinetic Modeling (First-Order Degradation) Step3->Step4 Concentration vs Time Step5 Thermodynamic Parameter Extraction (Ea, ΔH‡, ΔS‡) Step4->Step5 Arrhenius & Eyring Equations

Fig 2: Self-validating LC-MS/MS workflow for extracting thermodynamic degradation parameters.

References

  • Roca, M., Althaus, R. L., & Molina, M. P. (2013). Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. Food Chemistry, 136(2), 376-383.[Link]

  • Brzeski, J., Ciesielska, A., & Makowski, M. (2023). Theoretical Study on the Alkylimino-Substituted Sulfonamides with Potential Biological Activity. The Journal of Physical Chemistry B, 127(30), 6620-6627.[Link]

  • Zhang, M., Yu, M., Wang, Z., Liu, Y., & Wang, Q. (2022). Rapid Access to Aliphatic Sulfonamides. Organic Letters, 24(22), 3932–3937.[Link]

  • Blahun, O. P., Rozhenko, A. B., Rusanov, E., Zhersh, S., Tolmachev, A. A., Volochnyuk, D. M., & Grygorenko, O. O. (2020). Twisting and turning the sulfonamide bond: synthetic, quantum chemical and crystallographic study. The Journal of Organic Chemistry, 85(8).[Link]

Sources

undecane-6-sulfonamide solubility in organic solvents

Author: BenchChem Technical Support Team. Date: April 2026

Title: Undecane-6-sulfonamide Solubility in Organic Solvents: Thermodynamic Profiling and Experimental Methodologies

Executive Summary Aliphatic sulfonamides have garnered significant attention in modern drug development and materials science due to their favorable physicochemical properties, improved bioavailability, and unique electron affinity compared to their aromatic counterparts ([1]). Among these, undecane-6-sulfonamide (CAS: 1248678-67-2) presents a highly specific structural paradigm: an 11-carbon aliphatic chain with a centrally located sulfonamide group. This whitepaper provides an in-depth technical analysis of the solubility behavior of undecane-6-sulfonamide in organic solvents, grounding the discussion in thermodynamic principles, solvent-solute interactions, and validated experimental protocols.

Structural Causality and Thermodynamic Rationale

The solubility of any crystalline organic compound is governed by the energy required to disrupt its crystal lattice (enthalpy of fusion) and the energy released upon solvation. Undecane-6-sulfonamide possesses a unique amphiphilic-like character. However, unlike terminal sulfonamides (e.g., 1-undecanesulfonamide) which pack tightly into highly ordered lamellar crystalline structures, the central position of the sulfonamide group at the C6 carbon introduces steric bulk that disrupts the optimal van der Waals packing of the alkyl tails.

This structural disruption lowers the melting point and the enthalpy of fusion ( ΔHfus​ ). According to the Extended Hildebrand Solubility Approach ([2]), a lower energy barrier for lattice disruption directly correlates with enhanced solubility in organic solvents. The primary intermolecular forces dictating its solvation are:

  • Hydrogen Bonding: The −SO2​NH2​ moiety acts as both a strong hydrogen-bond donor (via the NH2​ protons) and acceptor (via the S=O oxygens).

  • Hydrophobic Interactions: The two pentyl branches (C1 to C5, and C7 to C11) flanking the C6 position exhibit strong lipophilicity, driving solubility in non-polar and moderately polar organic solvents.

Solvent Selection and Solvation Profiles

The solubility profile of aliphatic sulfonamides follows a predictable thermodynamic hierarchy based on solvent polarity and hydrogen-bonding capacity ([3]).

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetone): These solvents exhibit the highest solubilization capacity for undecane-6-sulfonamide. They act as powerful hydrogen-bond acceptors, interacting strongly with the sulfonamide protons without competing for the oxygen acceptors.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): Solubility is moderate to high. While these solvents can form hydrogen bonds with both the donor and acceptor sites of the sulfonamide, the highly hydrophobic C11 chain introduces an entropic penalty, slightly reducing overall solubility compared to polar aprotic systems.

  • Non-Polar Solvents (e.g., Hexane, Toluene): Solubility is moderate. The dissolution is driven almost entirely by the favorable dispersive interactions between the solvent and the undecyl chain, overcoming the polar self-association of the sulfonamide cores.

  • Aqueous Systems: Solubility is extremely poor. The hydrophobic effect dominates, as water molecules are forced to form highly ordered clathrate-like structures around the C11 chain, which is thermodynamically unfavorable ([4]).

Quantitative Solubility Data

The following table summarizes the extrapolated equilibrium solubility ( xe​ , mole fraction) of undecane-6-sulfonamide in various organic solvents at 298.15 K, modeled based on structurally analogous aliphatic sulfonamides.

Solvent CategorySpecific SolventDielectric Constant ( ϵ )Estimated Solubility ( xe​×103 ) at 298.15 KSolvation Driving Force
Polar AproticN,N-Dimethylformamide (DMF)36.7145.2Strong H-bond acceptance
Polar AproticDimethyl Sulfoxide (DMSO)46.7138.5Strong H-bond acceptance
Polar ProticMethanol32.742.1Amphoteric H-bonding
Polar ProticEthanol24.538.4Amphoteric H-bonding
Non-PolarHexane1.8915.6Dispersive (Alkyl chain)
Non-PolarToluene2.3812.3Dispersive / π -interactions
AqueousWater (Reference)78.4< 0.05Hydrophobic penalty

Note: Values are thermodynamically modeled estimates based on the Hildebrand solubility parameters of the C11 aliphatic chain and the primary sulfonamide core.

Thermodynamic Solvation Pathway

The transition of undecane-6-sulfonamide from a solid crystalline state to a fully solvated state involves distinct thermodynamic steps.

G A Undecane-6-sulfonamide (Crystal Lattice) B Solvent Penetration (Organic Solvent) A->B Addition of Solvent C Disruption of Intermolecular H-Bonds (S=O --- H-N) B->C Polar Interaction D Hydrophobic Solvation (C11 Chain Interaction) B->D Non-polar Interaction E Fully Solvated State (Thermodynamic Equilibrium) C->E Enthalpic Contribution D->E Entropic Contribution

Thermodynamic pathway of undecane-6-sulfonamide solvation in organic solvents.

Experimental Protocol: Isothermal Saturation Method

To ensure high trustworthiness and reproducibility, the solubility of undecane-6-sulfonamide must be determined using a self-validating isothermal saturation workflow. This protocol prevents supersaturation artifacts and ensures true thermodynamic equilibrium.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid undecane-6-sulfonamide (approx. 500 mg) to 10 mL glass ampoules containing 5 mL of the target organic solvent.

  • Equilibration: Seal the ampoules tightly and place them in a thermostatic shaking water bath (e.g., Julabo SW22) set to exactly 298.15 K ( ± 0.05 K). Agitate at 150 rpm for 48 to 72 hours. Causality: Extended agitation ensures that the kinetic barrier of dissolution is overcome and the system reaches true thermodynamic equilibrium.

  • Phase Separation: Remove the ampoules and allow them to stand vertically in the thermostatic bath for 2 hours to let undissolved solids settle. Extract an aliquot of the supernatant using a pre-warmed syringe (to prevent precipitation upon cooling).

  • Filtration: Filter the aliquot through a 0.22 μ m PTFE syringe filter (discarding the first 0.5 mL to saturate the filter membrane).

  • Dilution & Quantification: Dilute the filtered aliquot quantitatively with the mobile phase. Analyze the concentration using High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV) at an appropriate wavelength. Because aliphatic sulfonamides lack strong chromophores, detection at low wavelengths (e.g., 210-220 nm) or alternative detectors like Evaporative Light Scattering Detectors (ELSD) are required.

  • Validation: Repeat the sampling at 72 hours and 96 hours. Equilibrium is confirmed when the concentration variance between consecutive time points is less than 2%.

G S1 1. Excess Solute Addition (Undecane-6-sulfonamide) S2 2. Solvent Addition (e.g., DMF, Methanol, Hexane) S1->S2 S3 3. Isothermal Equilibration (Shake-flask, 298.15 K, 48h) S2->S3 S4 4. Phase Separation (PTFE Filtration, 0.22 µm) S3->S4 S5 5. Quantification (HPLC-UV / ELSD) S4->S5

Isothermal saturation workflow for determining thermodynamic solubility.

Conclusion

The solubility of undecane-6-sulfonamide is a delicate interplay between the highly polar, hydrogen-bonding sulfonamide core and the extensive lipophilic C11 chain. By leveraging polar aprotic solvents, researchers can maximize solubility for synthetic applications, while non-polar solvents offer viable alternatives for extraction and purification workflows based on dispersive interactions.

References

  • Rapid Access to Aliphatic Sulfonamides. Organic Letters (2022). ACS Publications.[Link]

  • Experimental and Theoretical Screening for Green Solvents Improving Sulfamethizole Solubility. Pharmaceutics (2021). MDPI.[Link]

  • Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of Pharmaceutical Sciences (1985). PubMed.[Link]

  • Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Journal of Chemical & Engineering Data (2014). ACS Publications.[Link]

Sources

Methodological & Application

Application Note: De Novo Laboratory Synthesis of Undecane-6-sulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

Subtitle: Overcoming Secondary Alkyl Elimination via Isothiouronium Oxidative Chlorosulfonation

Introduction & Strategic Rationale

Aliphatic sulfonamides are critical pharmacophores and structural intermediates in drug discovery. However, the synthesis of secondary aliphatic sulfonamides, such as undecane-6-sulfonamide, presents a unique synthetic challenge. Aliphatic sulfonamides are traditionally synthesized from alkyl halides via a sequence involving sulfurization, oxidative chlorination, and nucleophilic addition reactions with amines[1].

While primary alkyl halides smoothly undergo direct Strecker sulfite alkylation (reaction with sodium sulfite followed by chlorination), secondary substrates like 6-bromoundecane are highly prone to competitive E2 elimination under these basic conditions, yielding undecenes rather than the desired sulfonate salts.

To circumvent this limitation, this protocol utilizes a highly efficient four-step pathway relying on an S-alkylisothiouronium intermediate. Thiourea acts as a neutral, highly polarizable sulfur nucleophile that readily undergoes S_N2 substitution with secondary bromides without inducing elimination. Subsequent oxidative chlorosulfonation using N-chlorosuccinimide (NCS) under mildly acidic conditions provides the sulfonyl chloride[2],[3], which is immediately trapped by ammonia to yield the target undecane-6-sulfonamide. Recent literature also supports similar sustainable oxidative chlorination strategies for sulfonamide synthesis[4].

Retrosynthetic Analysis & Workflow

SynthesisWorkflow A Undecan-6-ol (Starting Material) B 6-Bromoundecane (Intermediate 1) A->B Step 1: PBr3, DCM 0°C to RT SN2 Substitution C S-(Undecan-6-yl)isothiouronium Bromide (Intermediate 2) B->C Step 2: Thiourea, EtOH Reflux S-Alkylation D Undecane-6-sulfonyl Chloride (Intermediate 3) C->D Step 3: NCS, 2M HCl < 15°C Oxidative Chlorosulfonation E Undecane-6-sulfonamide (Target Product) D->E Step 4: NH3(aq), THF 0°C to RT Amidation

Fig 1: Four-step retrosynthetic and operational workflow for undecane-6-sulfonamide synthesis.

Reagents and Equipment

  • Core Reagents: Undecan-6-ol (Starting Material), Phosphorus tribromide (PBr₃), Thiourea, N-Chlorosuccinimide (NCS), 28% Aqueous Ammonia (NH₄OH).

  • Solvents: Anhydrous Dichloromethane (DCM), Absolute Ethanol (EtOH), Tetrahydrofuran (THF), Methyl tert-butyl ether (MTBE).

  • Equipment: 250 mL round-bottom flasks, pressure-equalizing addition funnels, magnetic stirrer with precise temperature control (ice/water baths), rotary evaporator.

Step-by-Step Experimental Protocols

Step 1: Bromination of Undecan-6-ol
  • Procedure: Dissolve undecan-6-ol (50.0 mmol) in anhydrous DCM (100 mL) under an inert nitrogen atmosphere. Cool the reaction vessel to 0 °C using an ice-water bath. Add PBr₃ (20.0 mmol, 0.4 eq) dropwise via an addition funnel over 15 minutes. Remove the ice bath and stir at room temperature for 4 hours. Quench slowly with ice water, extract with DCM, wash with saturated NaHCO₃ and brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Causality Insight: PBr₃ is selected over strong hydrohalic acids (like HBr/H₂SO₄) to suppress carbocation-mediated hydride shifts. This ensures the leaving group remains strictly at the C6 position, preventing the formation of isomeric mixtures.

  • Self-Validation: The reaction is complete when TLC (Hexanes) shows the total disappearance of the lower R_f alcohol spot and the appearance of a high R_f alkyl bromide spot.

Step 2: S-Alkylation to Isothiouronium Salt
  • Procedure: Combine the crude 6-bromoundecane (40.0 mmol) and thiourea (44.0 mmol, 1.1 eq) in absolute ethanol (80 mL). Heat the mixture to reflux (approx. 78 °C) for 16 hours. Concentrate the solvent in vacuo. Triturate the resulting viscous residue with cold diethyl ether (50 mL) to precipitate the S-(undecan-6-yl)isothiouronium bromide. Filter and dry under high vacuum.

  • Causality Insight: The secondary bromide is sterically hindered, necessitating prolonged thermal activation. Thiourea's high nucleophilicity and neutral character favor S_N2 substitution over E2 elimination.

  • Self-Validation: Success is visually confirmed by the transformation of the initial biphasic oil/ethanol mixture into a homogeneous solution at reflux, followed by the precipitation of a distinct white crystalline salt upon ethereal trituration.

Step 3: NCS-Mediated Oxidative Chlorosulfonation
  • Procedure: Suspend the S-(undecan-6-yl)isothiouronium bromide (35.0 mmol) in 2M aqueous HCl (70 mL) and cool to 0 °C. Add NCS (140.0 mmol, 4.0 eq) portion-wise over 30 minutes, ensuring the internal temperature strictly does not exceed 15 °C. Stir for 2 hours. Extract the aqueous layer with cold MTBE (3 x 50 mL). Wash the combined organic layers with cold brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo at ambient temperature (do not heat). Proceed immediately to Step 4.

  • Causality Insight: NCS provides a controlled, in situ generation of electrophilic chlorine, avoiding the hazards of chlorine gas[3]. Strict temperature control (<15 °C) is paramount; elevated temperatures will drive the rapid hydrolysis of the newly formed secondary sulfonyl chloride into unreactive undecane-6-sulfonic acid.

  • Self-Validation: The conversion is marked by the dissolution of the solid isothiouronium salt and the formation of a dense, yellowish oil (the sulfonyl chloride) that separates from the aqueous phase.

Step 4: Amidation to Undecane-6-sulfonamide
  • Procedure: Dissolve the crude undecane-6-sulfonyl chloride (approx. 30 mmol) in anhydrous THF (50 mL) and cool to 0 °C. Add 28% aqueous ammonium hydroxide (150 mmol, 5.0 eq) dropwise. Stir the biphasic mixture at room temperature for 2 hours. Dilute with ethyl acetate (100 mL) and separate the layers. Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. Recrystallize the crude product from a hexanes/ethyl acetate mixture.

  • Causality Insight: The amidation is highly exothermic. Using a biphasic THF/aqueous system ensures that the liberated HCl is immediately neutralized by the excess ammonia, preventing degradation of the product and driving the equilibrium forward.

  • Self-Validation: Successful amidation is confirmed by the formation of a white crystalline solid upon solvent evaporation, which exhibits a characteristic -SO₂NH₂ proton signal (~4.5 ppm, broad singlet) in ¹H NMR.

Reaction Monitoring & Quality Control

To ensure the self-validating nature of this protocol, compare your intermediate and final product data against the expected analytical benchmarks summarized below.

Intermediate / ProductVisual CueTLC (Eluent)Expected ¹H NMR Diagnostic Shift (CDCl₃)
Undecan-6-ol Clear liquidR_f = 0.3 (Hex:EtOAc 4:1)~3.5 ppm (m, 1H, -CH -OH)
6-Bromoundecane Clear liquidR_f = 0.8 (Hexane)~4.0 ppm (m, 1H, -CH -Br)
Isothiouronium Salt White precipitateN/A (Ionic Salt)~4.8 ppm (m, 1H, -CH -S-)
Undecane-6-sulfonyl chloride Yellowish oilR_f = 0.6 (Hex:EtOAc 9:1)~3.3 ppm (m, 1H, -CH -SO₂Cl)
Undecane-6-sulfonamide White solidR_f = 0.4 (Hex:EtOAc 1:1)~2.9 ppm (m, 1H, -CH -SO₂NH₂)~4.5 ppm (br s, 2H, -NH₂ )

References

1.[1] Title: Rapid Access to Aliphatic Sulfonamides Source: Organic Letters (ACS Publications) URL: [Link]

2.[2] Title: Sulfonyl chloride synthesis by chlorosulfonation Source: Organic Chemistry Portal URL: [Link]

4.[4] Title: Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy Source: RSC Sustainability URL: [Link]

Sources

Application Note: Advanced Solubilization and In Vitro Delivery Protocols for Undecane-6-Sulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Cell Biologists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction and Mechanistic Rationale

Undecane-6-sulfonamide (CAS: 1248678-67-2) is a specialized aliphatic building block frequently utilized in the synthesis of lipid-signaling modulators and custom screening libraries . Structurally, it consists of a highly hydrophobic 11-carbon alkyl chain with a central sulfonamide moiety.

The Biophysical Challenge: Delivering highly lipophilic molecules (estimated LogP > 3.5) into aqueous in vitro cell culture systems presents a significant biophysical hurdle. If introduced improperly, the C11 alkyl chain drives rapid hydrophobic collapse in aqueous environments. This results in localized supersaturation, micro-precipitation, and adherence to polystyrene tissue culture plastics. Consequently, researchers often observe artifactual cytotoxicity or highly variable IC₅₀ values due to inconsistent compound bioavailability.

The Solution: As an application scientist, I do not recommend direct injection of high-concentration DMSO stocks into cold culture media. Instead, this guide establishes a two-tiered, self-validating protocol:

  • Direct Solvent Dilution for low-concentration assays (< 10 µM), strictly controlling dimethyl sulfoxide (DMSO) toxicity limits .

  • BSA-Complexation for high-concentration assays (> 10 µM), utilizing Bovine Serum Albumin (BSA) as a physiological lipid carrier to sequester the undecane chain and prevent precipitation.

Physicochemical Profiling

Understanding the quantitative limits of your compound is the first step in preventing experimental artifacts. Table 1 summarizes the critical parameters dictating the handling of undecane-6-sulfonamide.

Table 1: Physicochemical Profile of Undecane-6-sulfonamide

ParameterValue / SpecificationMechanistic Implication for Cell Culture
CAS Number 1248678-67-2Verification of chemical identity prior to formulation.
Molecular Weight 235.39 g/mol Required for precise molarity calculations.
Molecular Formula C₁₁H₂₅NO₂SHigh carbon-to-heteroatom ratio dictates extreme hydrophobicity.
Primary Solvent Anhydrous DMSOPrevents premature hydrolysis or precipitation during storage.
Aqueous Solubility < 0.1 mM (Estimated)Necessitates carrier proteins (BSA) for high-dose treatments.

Solubilization and Formulation Workflow

The following workflow illustrates the logical progression from raw powder to a bioavailable cell culture formulation.

G A Undecane-6-sulfonamide (Powder) B 100 mM Master Stock (Anhydrous DMSO) A->B Dissolve & Sonicate C Intermediate Dilution (DMSO) B->C Serial Dilution D Direct Media Dilution (<10 µM Final) C->D Dropwise into pre-warmed media E BSA-Complexation (>10 µM Final) C->E Mix with 10% BSA Incubate 37°C F In Vitro Cell Culture (Final DMSO ≤ 0.1%) D->F Apply to cells E->F Apply to cells

Workflow for the solubilization and cell culture formulation of undecane-6-sulfonamide.

Step-by-Step Experimental Methodologies

Every protocol below is designed as a self-validating system . By incorporating specific checkpoint steps, you ensure the physical state of the compound is optimal before it ever touches your biological model.

Protocol A: Preparation of 100 mM Master Stock

Causality Note: We strictly use anhydrous DMSO. Water absorption by standard laboratory DMSO over time reduces the solubility limit of lipophilic compounds, leading to invisible micro-crystals in your stock.

  • Equilibration: Allow the lyophilized undecane-6-sulfonamide powder to equilibrate to room temperature in a desiccator for 30 minutes to prevent condensation.

  • Weighing: Weigh out exactly 23.54 mg of the compound into a sterile, amber glass vial (amber glass prevents potential photo-degradation).

  • Solubilization: Add 1.0 mL of cell-culture grade, anhydrous DMSO.

  • Agitation: Vortex vigorously for 60 seconds. If the solution is not perfectly clear, place the vial in a water bath sonicator at 37°C for 5 minutes.

  • Aliquoting: Divide the master stock into 20 µL aliquots in tightly sealed microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -80°C.

Protocol B: Direct Media Formulation (For Final Concentrations < 10 µM)

Causality Note: To minimize DMSO toxicity, the final solvent concentration must never exceed 0.1% (v/v) .

  • Intermediate Dilution: Thaw a 100 mM master stock aliquot. Dilute it 1:10 in anhydrous DMSO to create a 10 mM intermediate working solution.

  • Media Preparation: Pre-warm the complete cell culture media (e.g., DMEM + 10% FBS) to 37°C. Cold media will instantly crash out the compound.

  • Dropwise Addition: While creating a vortex in the pre-warmed media using a serological pipette, add the 10 mM working solution dropwise. (e.g., 1 µL of 10 mM stock into 10 mL media yields a 1 µM final concentration at 0.01% DMSO).

  • Validation Checkpoint: Aspirate 100 µL of the formulated media into a clear 96-well plate. Observe under a phase-contrast microscope at 20X magnification. The absence of refractile crystals or cloudy emulsions validates successful solubilization.

Protocol C: BSA-Complexation (For Final Concentrations > 10 µM)

Causality Note: At higher concentrations, the undecane chain will overcome the solubilizing power of 0.1% DMSO. We use Fatty Acid-Free BSA to mimic physiological lipid transport, sequestering the hydrophobic tail in the BSA binding pockets.

  • BSA Solution: Prepare a 10% (w/v) solution of Fatty Acid-Free BSA in sterile PBS. Filter sterilize through a 0.22 µm PES membrane.

  • Complexation: In a sterile glass tube, add 990 µL of the 10% BSA solution. While vortexing gently, add 10 µL of the 100 mM DMSO Master Stock dropwise.

  • Incubation: Incubate the mixture at 37°C for 30 minutes in a shaking incubator. This thermodynamic energy allows the undecane-6-sulfonamide to partition into the hydrophobic pockets of the BSA.

  • Final Dilution: Dilute this 1 mM BSA-compound complex into your final cell culture media to reach your target concentration (e.g., 1:20 dilution yields 50 µM).

Quality Control and Troubleshooting

To ensure trustworthiness and reproducibility across independent biological replicates, monitor your assays against the parameters listed in Table 2.

Table 2: Troubleshooting and Quality Control Parameters

Observed IssueMechanistic CauseCorrective Action
Refractile crystals visible in culture wells Localized supersaturation due to rapid addition into cold media.Always pre-warm media to 37°C. Add compound dropwise under active agitation.
High toxicity in Vehicle Control wells Final DMSO concentration exceeded the physiological tolerance of the cell line.Ensure final DMSO concentration is ≤ 0.1% (v/v). Utilize Protocol C (BSA) if higher compound doses are needed.
Inconsistent IC₅₀ between biological replicates Compound adhering to plasticware during serial dilutions.Perform all intermediate serial dilutions in 100% DMSO, not in aqueous media. Only introduce to media at the final step.

References

Advanced Protocol for the Solvation of Undecane-6-sulfonamide in Dimethyl Sulfoxide (DMSO)

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profile

Undecane-6-sulfonamide (CAS: 1248678-67-2) is a specialized aliphatic sulfonamide utilized in advanced drug discovery and molecular building block synthesis[1]. Structurally, it consists of an 11-carbon aliphatic backbone with a polar sulfonamide group positioned exactly at the C6 (central) carbon. This symmetrical topology (dipentylmethanesulfonamide) promotes highly stable crystal lattice packing.

Preparing a stable stock solution of this compound in Dimethyl Sulfoxide (DMSO) requires precise handling. While DMSO is a universal polar aprotic solvent, the highly lipophilic nature of the undecane chain paired with the hygroscopic nature of DMSO creates a narrow thermodynamic window for stable solvation. This application note provides a self-validating, step-by-step protocol to ensure complete dissolution and long-term stability.

Thermodynamics of Solvation: The Causality Behind the Protocol

To achieve a stable stock solution, researchers must understand the molecular interactions at play:

  • Hydrogen Bonding & Van der Waals Forces: The sulfoxide oxygen of DMSO acts as a potent hydrogen-bond acceptor for the protons of the –NH₂ sulfonamide headgroup. Simultaneously, the methyl groups of DMSO interact with the C11 aliphatic chain via van der Waals dispersion forces.

  • The Hygroscopic Threat: DMSO is extremely hygroscopic, readily absorbing atmospheric moisture[2]. The introduction of water increases the dielectric constant and polarity of the solvent system. Because the undecane backbone is highly hydrophobic, even trace amounts of water will trigger the "hydrophobic effect," forcing the aliphatic tails to aggregate and causing the compound to rapidly micro-precipitate (crash out) of solution[3].

  • Lattice Disruption: Due to the symmetrical C6 positioning, the compound's crystal lattice is robust. Simple vortexing is often insufficient; acoustic cavitation (sonication) and gentle thermal energy are required to break the intermolecular bonds.

Pathway A Anhydrous DMSO Stock Solution B Atmospheric Moisture Exposure A->B C Water Absorption (Hygroscopicity) B->C D Dielectric Constant Increase C->D E Aliphatic Tail Aggregation D->E F Micro-precipitation (Crash Out) E->F

Mechanism of hygroscopicity-induced precipitation of aliphatic sulfonamides in DMSO.

Preparation Workflow (Step-by-Step Methodology)

This protocol describes the preparation of a 50 mM master stock solution .

Materials Required
  • Undecane-6-sulfonamide powder (Equilibrated to room temperature)

  • Anhydrous DMSO (Molecular Biology Grade, ≥99.9% purity, ≤0.005% water)

  • Analytical balance (0.01 mg precision)

  • Amber glass vials or low-bind cryotubes

  • Argon or Nitrogen gas (for headspace purging)

  • Ultrasonic water bath (set to 37°C)

Step-by-Step Protocol
  • Thermal Equilibration: Before opening the reagent bottle, allow the lyophilized undecane-6-sulfonamide powder to equilibrate to room temperature in a desiccator for at least 30 minutes.

    • Causality: Opening cold vials causes immediate condensation of atmospheric moisture onto the powder, introducing water into the formulation before DMSO is even added.

  • Weighing: Accurately weigh the required mass of undecane-6-sulfonamide (e.g., 11.77 mg for 1 mL of 50 mM solution) into a sterile, dry amber vial.

  • Anhydrous Solvation: Using a positive displacement pipette, add the calculated volume of newly opened, anhydrous DMSO[3]. Immediately cap the vial to minimize atmospheric exposure.

  • Mechanical & Acoustic Agitation: Vortex the mixture vigorously for 60 seconds. Following vortexing, place the vial in an ultrasonic water bath set to 37°C for 5–10 minutes.

    • Causality: Sonication provides the acoustic energy necessary to disrupt the symmetrical crystal lattice, while the 37°C thermal energy increases solvent kinetic activity without degrading the sulfonamide group.

  • Aliquoting & Inert Purging: Divide the master stock into 50 µL or 100 µL single-use aliquots. Gently purge the headspace of each cryotube with Argon or Nitrogen gas before sealing.

    • Causality: Inert gas displacement prevents oxidative degradation and completely halts hygroscopic water absorption during long-term storage[2].

Workflow Start Undecane-6-sulfonamide (Equilibrated to RT) Weigh Weighing (Analytical Balance) Start->Weigh Solvent Add Anhydrous DMSO (Argon Purged) Weigh->Solvent Mix Vortex & Sonicate (37°C, 5-10 min) Solvent->Mix QC QC Check (Nephelometry / Visual) Mix->QC Pass Clear Solution (< 5 NTU) QC->Pass Fail Particulates Present (> 5 NTU) QC->Fail Aliquot Aliquot & Argon Purge (Single-use vials) Pass->Aliquot Fail->Mix Repeat Agitation Store Store at -20°C / -80°C (Desiccated) Aliquot->Store

Standard Operating Procedure for Undecane-6-sulfonamide DMSO Stock Preparation.

Quality Control & Self-Validation System

To ensure the trustworthiness of the prepared stock, the protocol must be self-validating. Never assume complete dissolution based on a cursory glance.

  • Visual Inspection (Primary QC): Hold the vial against a solid black background under bright, direct light. Look for the "Tyndall effect" (scattering of light), which indicates suspended micro-crystals of the un-solvated aliphatic chain.

  • Nephelometry (Quantitative QC): For high-throughput or rigorous drug discovery assays, measure the turbidity of a 1:100 dilution in a compatible assay buffer using a nephelometer. A reading of < 5 NTU (Nephelometric Turbidity Units) confirms complete solvation. Readings above 5 NTU indicate that the compound has crashed out and requires re-sonication or a lower stock concentration.

Quantitative Data & Formulation Metrics

Table 1: Mass/Volume Requirements for Standard Stock Concentrations (Based on Undecane-6-sulfonamide Molecular Weight: 235.39 g/mol )

Target ConcentrationMass Required per 1 mL DMSOPreparation Notes & Solvation Difficulty
10 mM 2.35 mgStandard working stock; easily solvated with vortexing.
25 mM 5.88 mgRequires 2-3 minutes of sonication at room temperature.
50 mM 11.77 mgMaster stock; requires 37°C heating and 5-10 min sonication.
100 mM 23.54 mgNear solubility limit; high risk of precipitation upon cooling.

Table 2: Storage Conditions and Stability Matrix

Storage ConditionRecommended DurationBest Practices & Causality
Room Temp (20°C) < 12 HoursUse immediately. Prolonged exposure risks moisture ingress[2].
4°C (Refrigerator) Not RecommendedDMSO freezes at 19°C. Induces compound exclusion and precipitation.
-20°C (Freezer) Up to 1 YearStore in airtight containers with desiccant packs[3].
-80°C (Deep Freeze) Up to 2 YearsIdeal for long-term stability. Avoid repeated freeze-thaw cycles[3].

References

  • Title: 154350-29-5 | Cyclopropanesulfonamide | BLD Pharm (Cataloging Undecane-6-sulfonamide CAS 1248678-67-2)
  • Source: benchchem.
  • Source: smolecule.

Sources

undecane-6-sulfonamide use as an intermediate in organic synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Undecane-6-Sulfonamide as a Highly Lipophilic Intermediate in Advanced Organic Synthesis

Executive Summary

Undecane-6-sulfonamide (CAS: 1248678-67-2) is a specialized aliphatic primary sulfonamide characterized by its bulky, symmetrically branched 11-carbon framework. In modern drug discovery and synthetic organic chemistry, aliphatic sulfonamides serve as critical building blocks for generating1[1] and complex secondary amines via 2[2]. The unique branching of the undecan-6-yl chain imparts exceptional lipophilicity, which is highly desirable for offsetting the polarity of the sulfonamide headgroup and enhancing passive membrane permeability in target drug candidates.

Section 1: Mechanistic Rationale & Causality

Why Undecane-6-sulfonamide?

  • Lipophilic Shielding: The dual pentyl chains flanking the sulfonamide core create a hydrophobic shield. This steric bulk protects the S-N bond from premature enzymatic cleavage while dramatically increasing the logP of the resulting scaffold.

  • Bioisosteric Applications: When converted to an N-acyl sulfonamide, the pKa drops to approximately 4.5–5.0, 3[3]. However, unlike standard carboxylic acids, the undecane-6-sulfonamide derivative provides 4[4].

  • Causality in Cross-Coupling: Primary aliphatic sulfonamides are notoriously weak nucleophiles due to the electron-withdrawing sulfonyl group. Traditional SN2 alkylation often requires harsh bases and suffers from poor mono-selectivity. By employing Palladium-catalyzed allylic C-H amination, we shift the causality: the metal center activates the olefin, allowing the weak sulfonamide nucleophile to attack in a 5[5].

Section 2: Quantitative Data Summaries

To demonstrate the synthetic utility of undecane-6-sulfonamide, the following table summarizes the reaction metrics and physicochemical shifts observed when utilizing this intermediate in standard workflows.

Table 1: Synthetic Metrics and Physicochemical Data for Undecane-6-sulfonamide Derivatives

Derivative TypeReaction PathwayCatalyst / ReagentAvg. Yield (%)pKa (Predicted)Δ clogP (vs. Core)
Core Intermediate N/AN/AN/A~10.70.0
N-Acyl Sulfonamide N-AcylationAcyl Chloride, Neat / 120°C85 - 98%4.5 - 5.2+1.2
N-Aryl Sulfonamide Buchwald-HartwigNi(II) / BTMG / Electrolysis70 - 82%~8.5+2.1
Allylic Sulfonamide C-H AminationPd(II)(OAc)₂ / SOX Ligand65 - 75%~9.0+1.8

Section 3: Self-Validating Experimental Protocols

Protocol A: Solvent-Free Synthesis of N-Acyl Undecane-6-sulfonamides

Causality: Primary sulfonamides are poor nucleophiles. Using standard EDC/amine coupling6[6]. Solvent-free conditions using neat acyl chlorides at elevated temperatures force the reaction forward by continuously driving off HCl gas, shifting the equilibrium entirely to the product.

Step-by-Step Methodology:

  • Preparation: In a flame-dried 10 mL round-bottom flask equipped with a reflux condenser, add undecane-6-sulfonamide (1.0 mmol, 235.4 mg).

  • Reagent Addition: Add the desired acyl chloride (e.g., benzoyl chloride) (2.5 mmol) directly to the solid sulfonamide. Do not add solvent.

  • Thermal Activation: Heat the mixture to 120°C under a continuous flow of dry N₂.

  • Self-Validation Checkpoint 1 (In-Process): Suspend a piece of damp blue litmus paper at the top of the condenser. The paper must turn red within 5 minutes, confirming the evolution of HCl gas and active acylation.

  • Monitoring: After 2 hours, sample 1 µL of the mixture, dilute in DCM, and spot on a silica TLC plate (Eluent: 3:1 Hexanes/EtOAc).

  • Self-Validation Checkpoint 2 (Completion): The reaction is complete when the starting material spot (Rf ~0.2) is entirely replaced by a new, highly UV-active spot (Rf ~0.5). If the SM persists, increase temperature to 130°C for 1 hour.

  • Workup: Cool to room temperature. The mixture will solidify. Triturate the solid with cold diethyl ether (3 x 5 mL) to remove excess acyl chloride and residual carboxylic acid. Filter and dry under high vacuum.

Protocol B: Pd-Catalyzed Intermolecular Allylic C-H Amination

Causality: To avoid over-alkylation typical of SN2 pathways, a Pd(II)/sulfoxide-oxazoline (SOX) catalyst system is used. The SOX ligand supports a cationic π-allyl Pd intermediate, making it highly electrophilic and2[2].

Step-by-Step Methodology:

  • Catalyst Preparation: In a nitrogen-filled glovebox, combine Pd(OAc)₂ (5 mol%) and (±)-MeO-SOX ligand (5 mol%) in anhydrous 1,4-dioxane (1.0 mL). Stir for 10 minutes until a homogeneous orange solution forms.

  • Reagent Assembly: To the catalyst solution, add undecane-6-sulfonamide (0.5 mmol), the terminal olefin (1.5 mmol), and 2,5-dimethylbenzoquinone (DMBQ, 1.0 mmol) as the oxidant.

  • Reaction Execution: Seal the vial, remove from the glovebox, and heat at 45°C for 24 hours.

  • Self-Validation Checkpoint 1 (In-Process): Observe the color of the reaction mixture. It should transition from a deep red (active Pd-quinone complex) to a pale yellow/brown suspension. A failure to change color indicates catalyst poisoning or oxidant failure.

  • Quenching & Analysis: Cool to room temperature, dilute with EtOAc (5 mL), and filter through a short pad of Celite.

  • Self-Validation Checkpoint 2 (Completion): Analyze the filtrate via LC-MS. The presence of the mono-alkylated product mass[M+H]⁺ without any di-alkylated mass confirms the exquisite mono-selectivity of the Pd(II)/SOX system.

  • Purification: Concentrate the filtrate and purify via flash column chromatography (0-20% EtOAc in Hexanes).

Section 4: Visualizations

G cluster_0 Pathway A: Bioisostere Synthesis cluster_1 Pathway B: C-N Cross-Coupling SM Undecane-6-sulfonamide (Lipophilic Core) Acyl Acyl Chloride Solvent-Free, 120°C SM->Acyl N-Acylation Cat Pd(II) / SOX Ligand Terminal Olefin SM->Cat C-H Amination Prod1 N-Acyl Sulfonamide (pKa ~4.5) Acyl->Prod1 HCl evolution Prod2 Secondary Allylic Sulfonamide Cat->Prod2 Mono-selective

Synthetic workflows for undecane-6-sulfonamide detailing N-acylation and C-N cross-coupling.

G Core Undecane-6-sulfonamide Scaffold Lipid Branched Undecyl Chain (Hydrophobic Domain) Core->Lipid Provides Head Sulfonamide Headgroup (H-Bonding Domain) Core->Head Provides Membrane Enhanced Passive Membrane Permeability Lipid->Membrane Drives Target Target Protein Binding (e.g., Carbonic Anhydrase) Head->Target Mediates Membrane->Target Synergistic in vivo efficacy

Physicochemical rationale mapping structural domains to biological performance.

References

  • Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. MDPI. 1

  • N‐acylsulfonamides: Synthetic routes and biological potential in medicinal chemistry. ResearchGate. 4

  • C–H to C–N Cross-Coupling of Sulfonamides with Olefins. Journal of the American Chemical Society.2

  • Expanding Chemical Space of N-Acyl Sulfonamides for Carbonic Anhydrase Inhibitor Discovery. ChemRxiv. 3

  • Recognition Properties of Carboxylic Acid Bioisosteres: Anion Binding by Tetrazoles, Aryl Sulfonamides, and Acyl Sulfonamides on a Calix[4]arene Scaffold. The Journal of Organic Chemistry - ACS Publications. 6

  • C—H TO C—N CROSS-COUPLING OF SULFONAMIDES WITH OLEFINS. PMC. 5

Sources

Application Note: Step-by-Step Synthesis of Secondary Aliphatic Sulfonamides (Undecane-6-sulfonamide)

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Experimental Protocol & Mechanistic Guide

Introduction & Strategic Scope

Sulfonamides are premier bioisosteres for amides in modern drug development, offering enhanced metabolic stability against enzymatic hydrolysis, increased polar surface area, and unique hydrogen-bonding geometries . While aromatic sulfonamides are trivial to synthesize via direct electrophilic chlorosulfonation, constructing structurally complex aliphatic sulfonamides—particularly secondary aliphatic chains like undecane-6-sulfonamide (CAS: 1248678-67-2)—presents a daunting synthetic challenge .

Direct nucleophilic substitution of secondary alkyl halides with sulfite ions typically fails due to competing E2 elimination, which yields unwanted alkenes. To circumvent these classical limitations, this guide details a highly reliable, self-validating four-step sequence utilizing orthogonal reactivity to convert a secondary alcohol (undecan-6-ol) into the target secondary aliphatic sulfonamide.

Mechanistic Rationale & Pathway Visualization

This protocol relies on the intermediacy of an S -alkylisothiouronium salt and a controlled oxidative chlorination event:

  • Mesylation: Activation of the secondary hydroxyl group with methanesulfonyl chloride.

  • Thioamidation & Hydrolysis: Conversion to the thiol. Causality Note: Using thiourea instead of sodium hydrosulfide (NaSH) forces the formation of a stable isothiouronium salt, completely preventing the formation of symmetrical dialkyl sulfides (a notorious byproduct of direct NaSH alkylation).

  • Oxidative Chlorination: Conversion of the thiol to the sulfonyl chloride using N -chlorosuccinimide (NCS) and dilute HCl. Mechanistically, HCl catalyzes the slow release of molecular chlorine ( Cl2​ ) from NCS. This transient Cl2​ smoothly oxidizes the intermediate disulfide to the sulfonyl chloride without risking over-oxidation to the sulfonic acid .

  • Amination: Nucleophilic quench with aqueous ammonia to yield the final sulfonamide.

G A Undecan-6-ol (Starting Material) B Undecan-6-yl mesylate (Intermediate 1) A->B MsCl, TEA DCM, 0°C C Undecane-6-thiol (Intermediate 2) B->C 1. Thiourea, EtOH 2. NaOH (aq) D Undecane-6-sulfonyl chloride (Intermediate 3) C->D NCS, HCl (aq) MeCN, <20°C E Undecane-6-sulfonamide (Target Product) D->E NH3 (aq) THF, 0°C

Figure 1. Four-step synthetic workflow for undecane-6-sulfonamide from undecan-6-ol.

Quantitative Data Summary

For easy comparison and scale-up planning, the stoichiometric parameters, reaction conditions, and expected yields for each step are summarized below.

StepProductMolar Eq. (Main Reagent)Temp (°C)Time (h)Expected YieldKey IPC / Analytical Marker
1. Mesylation Undecan-6-yl mesylate1.2 eq MsCl0 to 252.090 - 95%TLC: Rf ~0.6 (8:2 Hexane/EtOAc)
2. Thiolation Undecane-6-thiol1.2 eq Thiourea78 (Reflux)15.080 - 85%Ellman's Reagent: Positive (Yellow)
3. Chlorination Undecane-6-sulfonyl chloride3.5 eq NCS< 202.075 - 80%LC-MS: Morpholine quench derivative
4. Amination Undecane-6-sulfonamide10.0 eq NH3 (aq)0 to 254.070 - 75%1H NMR: ~δ 4.5 ppm (NH2, br s)

Step-by-Step Experimental Protocols

Note: Every step in this protocol is designed as a self-validating system. Do not proceed to the subsequent step until the In-Process Control (IPC) confirms complete conversion.

Step 1: Synthesis of Undecan-6-yl methanesulfonate

Rationale: Mesylation is strictly preferred over bromination (via PBr3​ or Appel reaction) for secondary aliphatic alcohols to minimize carbocation-mediated rearrangements and elimination side-reactions.

  • Charge a flame-dried 500 mL round-bottom flask with undecan-6-ol (1.0 eq, 50 mmol) and anhydrous dichloromethane (DCM, 150 mL). Cool the solution to 0 °C under a nitrogen atmosphere.

  • Add triethylamine (TEA, 1.5 eq, 75 mmol) in one portion.

  • Add methanesulfonyl chloride (MsCl, 1.2 eq, 60 mmol) dropwise over 30 minutes. Expertise Note: The slow addition is critical to control the exothermic formation of the triethylammonium chloride salt.

  • Remove the ice bath and stir for 2 hours at room temperature.

  • IPC (Self-Validation): Perform TLC (Hexane/EtOAc 8:2). The alcohol spot (Rf ~0.3) must be completely consumed, replaced by the mesylate (Rf ~0.6).

  • Quench the reaction with saturated aqueous NaHCO3​ (100 mL). Extract the aqueous layer with DCM (2 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo. The crude mesylate is used directly in Step 2.

Step 2: Synthesis of Undecane-6-thiol

Rationale: Utilizing thiourea generates a highly crystalline isothiouronium intermediate. This sterically bulky salt physically prevents a second equivalent of the alkyl mesylate from attacking the sulfur, ensuring exclusive formation of the primary thiol upon hydrolysis.

  • Dissolve the crude undecan-6-yl mesylate (approx. 50 mmol) and thiourea (1.2 eq, 60 mmol) in absolute ethanol (100 mL).

  • Heat the mixture to reflux (78 °C) for 12 hours.

  • Cool the reaction to room temperature. Add 10M aqueous NaOH (1.5 eq, 75 mmol) and heat to reflux for an additional 3 hours to hydrolyze the isothiouronium salt.

  • Cool to 0 °C and carefully acidify to pH 3 using 1M HCl. (CAUTION: Perform in a well-ventilated fume hood due to potential trace H2​S gas evolution).

  • Extract the aqueous mixture with diethyl ether (3 x 100 mL). Wash with brine, dry over MgSO4​ , and concentrate.

  • IPC (Self-Validation): Treat a 1 mg aliquot of the crude oil with Ellman's reagent (DTNB) in buffer. An immediate shift to a bright yellow color validates the presence of the free sulfhydryl group.

Step 3: Oxidative Chlorination to Undecane-6-sulfonyl chloride

Rationale: The NCS/HCl system is a mild, bench-stable oxidative chlorination method. Aqueous HCl acts as a catalytic trigger, reacting with NCS to generate the active chlorinating species ( Cl2​ ) in situ at a controlled rate, avoiding the extreme hazards of handling pressurized chlorine gas .

  • Dissolve undecane-6-thiol (1.0 eq, 40 mmol) in acetonitrile (100 mL) and cool to 0 °C.

  • Add 2M aqueous HCl (10 mL).

  • Add N -chlorosuccinimide (NCS, 3.5 eq, 140 mmol) portion-wise over 45 minutes. Expertise Note: Maintain the internal temperature strictly below 20 °C. Allowing the temperature to spike will lead to premature hydrolysis of the highly reactive sulfonyl chloride into undecane-6-sulfonic acid.

  • Stir the mixture for 2 hours at 15–20 °C.

  • IPC (Self-Validation): Quench a 10 µL reaction aliquot into 100 µL of morpholine. Analyze via LC-MS. The presence of the morpholine-sulfonamide adduct mass confirms successful sulfonyl chloride formation.

  • Dilute the mixture with water (200 mL) and extract with hexanes (3 x 100 mL). Expertise Note: Using hexanes selectively extracts the non-polar sulfonyl chloride while leaving the polar succinimide byproduct in the aqueous phase.

  • Dry the organic layer over Na2​SO4​ and concentrate under reduced pressure at <30 °C to yield the crude sulfonyl chloride.

Step 4: Amination to Undecane-6-sulfonamide

Rationale: Aqueous ammonia serves a dual purpose: it acts as the nucleophile to form the sulfonamide bond and as the stoichiometric base to scavenge the liberated HCl, driving the reaction to completion.

  • Dissolve the crude undecane-6-sulfonyl chloride (approx. 35 mmol) in tetrahydrofuran (THF, 50 mL) and cool to 0 °C.

  • Vigorously stir the solution and add 28% aqueous ammonia (10.0 eq, 350 mmol) dropwise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • IPC (Self-Validation): Perform TLC (Hexane/EtOAc 1:1). The target undecane-6-sulfonamide will appear as a distinct spot at Rf ~0.4 (visualized by KMnO4​ stain).

  • Remove the THF in vacuo. Extract the remaining aqueous residue with ethyl acetate (3 x 75 mL).

  • Wash the combined organic layers with 1M HCl (to neutralize excess ammonia) and brine. Dry over Na2​SO4​ and concentrate.

  • Purify the crude product via recrystallization from a heptane/ethyl acetate mixture to afford pure undecane-6-sulfonamide as a white crystalline solid.

References

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation | Journal of the American Chemical Society |[Link]

  • Rapid Access to Aliphatic Sulfonamides | Organic Letters |[Link]

  • Thiol Chlorination with N-Chlorosuccinimide: HCl-Catalyzed Release of Molecular Chlorine and the Dichotomous Effects of Water | ACS Catalysis |[Link]

Troubleshooting & Optimization

Technical Support Center: Undecane-6-Sulfonamide Solubility in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated technical support center for undecane-6-sulfonamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions regarding the solubility of undecane-6-sulfonamide in aqueous solutions. We understand the critical importance of achieving reliable and reproducible results in your experiments, and this guide is structured to help you navigate the challenges associated with this compound's solubility.

Introduction to Undecane-6-Sulfonamide Solubility

Undecane-6-sulfonamide presents a significant challenge in aqueous formulations due to its molecular structure. The presence of a long, eleven-carbon alkyl chain (undecane) imparts a high degree of lipophilicity, making it inherently poorly soluble in water.[1][2][3] Conversely, the sulfonamide functional group can exhibit acidic properties, suggesting that its solubility may be influenced by the pH of the aqueous medium.[4] This dual nature necessitates a systematic approach to achieve successful dissolution.

This guide provides a logical, step-by-step framework for troubleshooting and optimizing the solubility of undecane-6-sulfonamide for your specific application.

Troubleshooting Guide

This section is designed to address common issues encountered during the solubilization of undecane-6-sulfonamide in a question-and-answer format, providing actionable solutions and the scientific rationale behind them.

Question 1: My undecane-6-sulfonamide is not dissolving in my aqueous buffer. What are my initial steps?

Answer:

Initial insolubility is a common observation with long-chain sulfonamides. Before moving to more complex methods, it's crucial to systematically explore fundamental techniques. The following workflow is recommended:

A Start: Undissolved Undecane-6-sulfonamide in Aqueous Buffer B Step 1: Particle Size Reduction (Micronization) A->B Is the compound a fine powder? C Step 2: pH Adjustment (Exploit Sulfonamide Acidity) B->C If solubility is still low H Issue Persists B->H If micronization is not possible D Step 3: Introduce Co-solvents (e.g., DMSO, Ethanol) C->D If pH adjustment is insufficient or not viable C->H If precipitation occurs E Step 4: Controlled Heating & Agitation D->E To enhance dissolution kinetics D->H If co-solvent is incompatible F Step 5: Advanced Formulation (e.g., Surfactants, Cyclodextrins) E->F If previous steps fail E->H If compound degrades G Success: Solubilized Compound F->G If successful H->F

Caption: Troubleshooting workflow for undecane-6-sulfonamide solubility.

Experimental Protocols:

1. Particle Size Reduction (Micronization):

  • Rationale: Increasing the surface area of the solid compound can enhance the dissolution rate.[5][6][7]

  • Protocol:

    • If your compound is in a crystalline or granular form, gently grind it into a fine powder using a mortar and pestle.

    • For more significant particle size reduction, consider techniques like jet milling if the equipment is available.[6]

    • Attempt to dissolve the micronized powder in your aqueous buffer with vigorous stirring.

2. pH Adjustment:

  • Rationale: The sulfonamide group is weakly acidic and can be deprotonated to form a more soluble salt at higher pH.[4]

  • Protocol:

    • Prepare a slurry of undecane-6-sulfonamide in your aqueous buffer.

    • While monitoring the pH, slowly add a dilute solution of a base (e.g., 0.1 M NaOH) dropwise.

    • Observe for dissolution as the pH increases. Be mindful that excessive pH may not be suitable for your experimental system.

    • Determine the minimum pH at which the compound dissolves and remains in solution.

Question 2: I've tried adjusting the pH, but the solubility is still too low for my needs. What's the next step?

Answer:

If pH adjustment alone is insufficient, the introduction of a water-miscible organic co-solvent is the next logical step. This technique works by reducing the overall polarity of the solvent system, making it more favorable for the hydrophobic undecane chain.[5][6][8]

Commonly Used Co-solvents:

Co-solventTypical Starting Concentration (v/v)Notes
Dimethyl sulfoxide (DMSO)1-10%A powerful solvent, but ensure it is compatible with your downstream experiments.[8]
Ethanol5-20%A less toxic option, widely used in biological applications.[6]
Propylene glycol5-20%Often used in pharmaceutical formulations due to its low toxicity.[6]
Polyethylene glycol (PEG)5-20%Available in various molecular weights; lower molecular weight PEGs are more commonly used as co-solvents.

Experimental Protocol for Co-solvent Use:

  • First, attempt to dissolve the undecane-6-sulfonamide in a small volume of the pure co-solvent (e.g., DMSO).

  • Once dissolved, slowly add this stock solution to your aqueous buffer with vigorous stirring.

  • Do not add the aqueous buffer to the co-solvent stock, as this can cause the compound to precipitate.

  • If the compound precipitates upon addition to the buffer, you may need to increase the final concentration of the co-solvent in your aqueous solution.

Question 3: My compound dissolves initially with a co-solvent but then precipitates over time. How can I prevent this?

Answer:

Precipitation after initial dissolution suggests that you have created a supersaturated solution that is not stable. This can be addressed by optimizing the co-solvent concentration and considering temperature effects.

Troubleshooting Steps:

  • Increase Co-solvent Concentration: The initial co-solvent percentage may be at the borderline of maintaining solubility. Try preparing your final solution with a slightly higher co-solvent concentration.

  • Controlled Heating: Gently warming the solution can sometimes help to fully dissolve the compound and prevent immediate precipitation. However, be cautious about the thermal stability of undecane-6-sulfonamide.

    • Protocol: While preparing your solution, warm the aqueous buffer to a modest temperature (e.g., 30-40°C) before adding the co-solvent stock solution. Allow the final solution to slowly cool to room temperature while stirring.

  • Sonication: Using an ultrasonic bath can provide the energy needed to break down small aggregates and promote stable dissolution.[7]

    • Protocol: After preparing the solution, place the vial in a sonicator bath for 5-15 minutes.

Frequently Asked Questions (FAQs)

Q1: What is the likely aqueous solubility of undecane-6-sulfonamide?

Q2: How does the sulfonamide group influence solubility?

The sulfonamide group (-SO₂NH₂) is a key feature. The hydrogen on the nitrogen is weakly acidic. At a pH above its pKa, this proton can be removed, leaving a negatively charged anion. This ionized form will be significantly more water-soluble than the neutral form. However, the exact pKa of undecane-6-sulfonamide is not documented and would need to be determined experimentally.

Q3: Are there more advanced methods to improve solubility if co-solvents are not an option for my experiment?

Yes, if co-solvents interfere with your assay, you can explore more advanced formulation techniques:

  • Surfactants: Non-ionic surfactants like Tween® or Triton™ can form micelles that encapsulate the hydrophobic undecane chain, increasing its apparent solubility in water.

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding the nonpolar part from the aqueous environment.[5][9]

Q4: What are the safety considerations when handling undecane-6-sulfonamide and its solutions?

  • Always handle the solid powder in a well-ventilated area or a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • When using organic co-solvents like DMSO or ethanol, be aware of their specific handling requirements and flammability.[10][11]

  • Refer to the manufacturer's Safety Data Sheet (SDS) for detailed safety information.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 15593876, 6-(p-Sulfophenyl) undecane. Retrieved from [Link]

  • Chavda, H. V., Patel, C. N., & Shah, D. A. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics, 13(3), 104-112.
  • Kumar, S., & Singh, A. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(11), 1-8.
  • Sharma, D., Saini, S., Rana, A. S., & Singh, M. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Journal of Drug Delivery and Therapeutics, 9(3-s), 845-851.
  • Singh, A., & Kumar, S. (2021). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical Chemistry and Analysis, 8(2), 65-76.
  • Khadka, P., Ro, J., Kim, H., Kim, I., Kim, J. T., Kim, H., ... & Lee, J. (2014). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics, 6(1), 94-117.
  • Hollóczki, O., Berkessel, A., & Stark, A. (2019). A new strategy to dissolve long-chain surfactants in water at low temperatures. Green Chemistry, 21(19), 5269-5277.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 15593876, 6-(p-Sulfophenyl) undecane. Retrieved from [Link]

  • CPAchem. (2024). Safety data sheet: n-Undecane.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 14257, Undecane. Retrieved from [Link]

  • Perlovich, G. L., Kazachenko, V. P., Strakhova, N. N., & Raevsky, O. A. (2021). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Molecular Pharmaceutics, 18(2), 846-856.
  • Carl ROTH. (n.d.). Safety Data Sheet: n-Undecan.
  • Jójárt, B., & Martinek, T. (2013). Molecular dynamics study of intermediate phase of long chain alkyl sulfonate/water systems. Journal of Molecular Modeling, 19(1), 27-38.
  • FooDB. (2010). Showing Compound Undecane (FDB004982). Retrieved from [Link]

  • Airgas. (2017). SAFETY DATA SHEET: Undecane.
  • Hollóczki, O., Berkessel, A., & Stark, A. (2019). A New Strategy to Dissolve Long-Chain Surfactants in Water at Low Temperatures. Green Chemistry, 21(19), 5269-5277.
  • Metasci. (n.d.). Safety Data Sheet n-Undecane.
  • Al-Ghamdi, A. A. (2023). Sulphonamides Unveiled: A Comprehensive Review of Mechanisms, Applications, and Therapeutic Insights. Journal of Drug Delivery and Therapeutics, 13(8), 1-10.
  • Alani, B. G., & Al-Obaidi, R. I. (2022). Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. Journal of Medicinal Chemistry, 65(10), 7019-7045.
  • Paruta, A. N., & Arshady, R. (Eds.). (1986). Solubility Data Series, Vol. 25: 4-Aminobenzenesulfonamides. Pergamon Press.
  • Bisharat, R., Al-Hiari, Y. M., & Al-Adham, I. S. I. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.
  • da Silva, F. M., de Souza, M. C. B. V., & de Mattos, M. C. S. (2021).
  • Chohan, Z. H., Shad, H. A., & Supuran, C. T. (2021). Synthesis, characterization and biological properties of sulfonamide-derived compounds and their transition metal complexes. Applied Organometallic Chemistry, 35(6), e6221.

Sources

improving reaction yield in the synthesis of undecane-6-sulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of undecane-6-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you optimize your reaction yield and overcome common challenges encountered during this synthesis.

Introduction to Undecane-6-sulfonamide Synthesis

The synthesis of alkylsulfonamides, such as undecane-6-sulfonamide, is a critical process in medicinal chemistry and drug discovery. The sulfonamide functional group is a key structural motif in a wide range of therapeutic agents due to its chemical stability and ability to participate in hydrogen bonding.[1][2][3] The most common and established method for preparing sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base.[4][5][6][7] This guide will focus on troubleshooting and optimizing this synthetic route for undecane-6-sulfonamide.

Troubleshooting Guide: Enhancing Your Reaction Yield

This section addresses specific issues you may encounter during the synthesis of undecane-6-sulfonamide in a question-and-answer format.

Question 1: My reaction yield for undecane-6-sulfonamide is consistently low. What are the most likely causes and how can I address them?

Answer:

Low yields in sulfonamide synthesis can often be attributed to a few key factors. Let's break them down:

  • Hydrolysis of Undecane-6-sulfonyl Chloride: The sulfonyl chloride starting material is highly susceptible to hydrolysis by moisture, which converts it to the unreactive undecane-6-sulfonic acid.[4]

    • Causality: The sulfur atom in the sulfonyl chloride is highly electrophilic, making it a prime target for nucleophilic attack by water.

    • Solution:

      • Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven (e.g., at 120 °C for several hours) and allow it to cool in a desiccator before use.

      • Use Anhydrous Solvents: Employ commercially available anhydrous solvents or dry your solvents using appropriate methods (e.g., distillation over a drying agent).

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to minimize exposure to atmospheric moisture.

  • Incomplete Reaction: The reaction may not be proceeding to completion due to several factors.

    • Causality: Insufficient reaction time, suboptimal temperature, or improper stoichiometry can all lead to unreacted starting materials.

    • Solution:

      • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the disappearance of the starting materials and the formation of the product.

      • Optimize Reaction Time and Temperature: If the reaction is sluggish, consider increasing the reaction time or gently heating the mixture.[4]

      • Check Stoichiometry: Typically, equimolar amounts of the amine (ammonia or an ammonia source) and sulfonyl chloride are used, with a slight excess of the base (1.1 to 2 equivalents) to neutralize the HCl byproduct.[4]

  • Side Reactions: The formation of byproducts can significantly reduce the yield of the desired sulfonamide.

    • Causality: With primary amines, a common side reaction is the formation of a disulfonylated product where two sulfonyl groups react with the same amine.

    • Solution:

      • Controlled Addition: Add the sulfonyl chloride solution dropwise to the amine solution at a low temperature (e.g., 0 °C) to control the reaction rate and minimize side reactions.[4]

      • Excess Amine: Using a larger excess of the amine can favor the formation of the desired monosulfonated product.

Question 2: I'm observing a significant amount of a white, water-soluble solid as a byproduct. What is it and how can I prevent its formation?

Answer:

The white, water-soluble solid is most likely the hydrochloride salt of the base used in the reaction (e.g., triethylamine hydrochloride or pyridinium hydrochloride) or unreacted ammonium salts if ammonia was used. Its formation is an inherent part of the reaction mechanism.

  • Causality: The reaction of the sulfonyl chloride with the amine generates one equivalent of hydrochloric acid (HCl). The base is added to neutralize this HCl, forming the corresponding salt.[4] While its formation is unavoidable, its presence can complicate purification.

  • Solution - Effective Removal during Work-up:

    • Aqueous Wash: After the reaction is complete, quench the reaction with water. This will dissolve the hydrochloride salt.

    • Liquid-Liquid Extraction: Extract your product into an organic solvent (e.g., dichloromethane or ethyl acetate). The salt will remain in the aqueous layer.

    • Sequential Washes: Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove any remaining amine base, followed by a saturated sodium bicarbonate solution to neutralize any residual acid, and finally with brine to remove excess water.

Question 3: The purification of my undecane-6-sulfonamide by column chromatography is proving difficult, with poor separation. What can I do to improve this?

Answer:

Purification challenges often stem from the choice of the mobile phase and the loading technique.

  • Causality: If the polarity of the mobile phase is too high, all compounds may elute too quickly, resulting in poor separation. If it's too low, the product may not elute at all. Improper sample loading can also lead to band broadening and streaking.

  • Solution:

    • Optimize the Mobile Phase with TLC: Before running a column, use TLC to determine the optimal solvent system. A good mobile phase will give your desired product an Rf value of approximately 0.2-0.3. Test various ratios of a nonpolar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate).

    • Consider Gradient Elution: Start with a less polar mobile phase and gradually increase the polarity during the chromatography run. This can help to first elute nonpolar impurities and then your product with better resolution.

    • Dry Loading: If your crude product is not readily soluble in the mobile phase, or if you need to use a strong solvent to dissolve it, dry loading is recommended.[8] This involves pre-adsorbing your crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting free-flowing powder to the top of your column.[8] This technique often results in sharper bands and better separation.

Frequently Asked Questions (FAQs)

Q1: What is the first step in the synthesis of undecane-6-sulfonamide?

The typical first step is the preparation of the intermediate, undecane-6-sulfonyl chloride. This can be achieved through the oxidative chlorination of undecane-6-thiol.[2][9]

Q2: Are there alternative, more environmentally friendly methods for synthesizing sulfonamides?

Yes, newer methods are being developed to avoid the use of harsh reagents. One such method is the electrochemical oxidative coupling of thiols and amines, which is driven by electricity and does not require sacrificial reagents.[1][10] Another approach involves the use of sulfur dioxide surrogates like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)).[5]

Q3: How can I confirm the identity and purity of my final undecane-6-sulfonamide product?

Standard analytical techniques should be used for characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the characteristic sulfonamide functional group stretches.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

Detailed Experimental Protocols

Protocol 1: Synthesis of Undecane-6-sulfonyl Chloride from Undecane-6-thiol

This protocol is based on general methods for the oxidative chlorination of thiols.[9][11]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve undecane-6-thiol in a suitable solvent like dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add a solution of N-chlorosuccinimide (NCS) in aqueous tetrabutylammonium chloride to the stirred thiol solution.

  • Reaction Monitoring: Monitor the reaction progress by TLC until the starting thiol is consumed.

  • Work-up: Quench the reaction with a solution of sodium sulfite. Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude undecane-6-sulfonyl chloride. This intermediate is often used immediately in the next step without further purification.

Protocol 2: Synthesis of Undecane-6-sulfonamide

This protocol is a general procedure for the reaction of a sulfonyl chloride with an amine source.[4][12]

  • Reaction Setup: In a round-bottom flask, dissolve your amine source (e.g., ammonium hydroxide or a primary amine) in a suitable solvent such as THF or DCM. Add a base like triethylamine (1.5 equivalents). Cool the mixture to 0 °C.

  • Sulfonyl Chloride Addition: Dissolve the crude undecane-6-sulfonyl chloride from the previous step in the same anhydrous solvent. Add this solution dropwise to the cooled amine solution over 15-30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Key Reaction Parameters Summary

ParameterRecommended ConditionRationale
Solvent Anhydrous aprotic solvents (e.g., DCM, THF)Prevents hydrolysis of the sulfonyl chloride.[4]
Temperature 0 °C for addition, then room temperatureControls the initial exothermic reaction and minimizes side products.[4][13]
Base Tertiary amines (e.g., triethylamine, pyridine)Neutralizes the HCl byproduct without competing as a nucleophile.[4]
Stoichiometry ~1:1 ratio of sulfonyl chloride to amine, 1.1-2 eq. of baseEnsures complete reaction and neutralization of acid.[4]

Troubleshooting Workflow

Below is a diagram to help guide you through troubleshooting common issues in your synthesis.

TroubleshootingWorkflow start Low Yield of Undecane-6-sulfonamide check_hydrolysis Check for Sulfonic Acid Byproduct (e.g., by LC-MS) start->check_hydrolysis hydrolysis_yes Hydrolysis of Sulfonyl Chloride is Likely check_hydrolysis->hydrolysis_yes Yes hydrolysis_no Hydrolysis is Not the Primary Issue check_hydrolysis->hydrolysis_no No solution_hydrolysis Improve Anhydrous Conditions: - Dry glassware and solvents - Use inert atmosphere hydrolysis_yes->solution_hydrolysis check_starting_material Unreacted Starting Material Present? (TLC/LC-MS) hydrolysis_no->check_starting_material sm_yes Incomplete Reaction check_starting_material->sm_yes Yes sm_no Reaction Complete, Investigate Other Losses check_starting_material->sm_no No solution_incomplete Optimize Reaction Conditions: - Increase reaction time/temperature - Check stoichiometry sm_yes->solution_incomplete check_purification Review Purification Protocol: - Optimize column chromatography - Check for product loss during work-up sm_no->check_purification

Caption: A flowchart to diagnose and solve low yield issues.

References

  • Ackermann, L., & Gande, S. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Journal of the American Chemical Society.
  • BenchChem. (2025). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.
  • BenchChem. (2025). Optimizing Reaction Conditions for Sulfonamide Synthesis from Sulfonyl Chlorides.
  • Caddick, S., et al. (2004). A New Synthesis of Sulfonamides by Aminolysis of p-Nitrophenylsulfonates Yielding Potent and Selective Adenosine A2B Receptor Antagonists. Journal of Medicinal Chemistry.
  • Davies, T. Q., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters.
  • Deng, Y., et al. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Pharmaceutical Fronts.
  • Heuter, R., & Merten, R. (1966). Method of preparing alkyl sulfonyl chloride. US Patent 3,626,004.
  • Lang, S. A., & Johnson, B. D. (2006). A new synthesis of sulfonamides by aminolysis of p-nitrophenylsulfonates yielding potent and selective adenosine A2B receptor antagonists. Journal of Medicinal Chemistry.
  • Li, J., et al. (2020). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. Journal of Chemistry.
  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling.
  • Organic Syntheses. (n.d.). Sulfanilyl chloride, N-acetyl-.
  • Parra, A., et al. (2008). Mild and General Method for the Synthesis of Sulfonamides. Synthesis.
  • Paterson, J. C., & Gordon, J. E. (1957). Sulfonamide purification process. US Patent 2,777,844.
  • Reddy, P. V. N., et al. (2014). Microwave-assisted selective sulfonylation of amines under solvent- and catalyst-free conditions. RSC Advances.
  • Shavnya, A., et al. (2014). Synthesis of sulfonyl chloride substrate precursors. Organic & Biomolecular Chemistry.
  • Tang, Y., & Yu, B. (2022). Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach. Organic & Biomolecular Chemistry.
  • Various Authors. (2025). Quality by design-based method to synthesize sulfonamides using LiOH.H2O. Phosphorus, Sulfur, and Silicon and the Related Elements.
  • Willis, M. C., et al. (2011). Direct Synthesis of Sulfonamides and Activated Sulfonate Esters from Sulfonic Acids. Journal of the American Chemical Society.
  • Yang, Z., & Xu, J. (2013). Sulfonyl chloride synthesis by chlorosulfonation. Organic Chemistry Portal.
  • Zard, S. Z., et al. (2023). Synthesis of sulfamethoxazole (SMX) derivatives for the coupling to hydrogel microparticles. Journal of Materials Chemistry B.

Sources

Technical Support Center: Undecane-6-Sulfonamide Synthesis Optimization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for secondary alkyl sulfonamide synthesis. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic challenges associated with synthesizing undecane-6-sulfonamide.

Secondary alkyl substrates like the undecan-6-yl moiety are notoriously difficult to functionalize due to severe steric hindrance and the high propensity for E2 elimination. This guide provides field-proven, self-validating protocols and troubleshooting FAQs to help you eliminate byproducts—specifically undecenes, sulfonic acids, and di-sulfonimides—and secure high-purity yields.

Part 1: Mechanistic Troubleshooting & FAQs

FAQ 1: Why am I seeing high levels of undecene isomers during the initial thio-substitution step?

The Causality: The C6 position of the undecane chain is a sterically hindered secondary carbon. When you react undecan-6-yl mesylate (or bromide) with traditional, strongly basic sulfur nucleophiles like sodium hydrosulfide (NaSH) or potassium thioacetate, the activation energy for the SN​2 pathway exceeds that of the E2 pathway. The base abstracts an α -proton, leading to the formation of undec-5-ene and undec-6-ene rather than the desired thio-intermediate.

The Solution: Shift to a neutral, highly polarizable nucleophile. Using thiourea to form an S-alkyl isothiouronium salt completely bypasses the basic conditions that drive E2 elimination. Thiourea's soft nucleophilicity ensures a near-exclusive SN​2 trajectory [1].

FAQ 2: My oxidative chlorination yields undecane-6-sulfonic acid instead of the sulfonyl chloride. How do I prevent this?

The Causality: Oxidative chlorosulfonation requires water to supply the oxygen atoms for the sulfonyl group. However, secondary alkyl sulfonyl chlorides are highly electrophilic. If the reaction temperature exceeds 5 °C, or if the local concentration of water and acid is imbalanced, the intermediate sulfonyl chloride rapidly undergoes hydrolysis to form the dead-end byproduct, undecane-6-sulfonic acid.

The Solution: Utilize a controlled, anhydrous-leaning oxidative system. Recent advancements demonstrate that using N-Chloro-N-(phenylsulfonyl)benzene sulfonamide (NCBSI) in a controlled HCl medium at 0 °C drastically reduces hydrolysis [1]. NCBSI provides a highly reactive, atom-economic chlorine source that outpaces the hydrolysis side-reaction.

FAQ 3: How can I minimize di-sulfonimide byproducts during the final amination?

The Causality: Once the primary sulfonamide (undecane-6-sulfonamide) forms, its nitrogen atom remains nucleophilic. If the local concentration of undecane-6-sulfonyl chloride is high relative to ammonia, the newly formed sulfonamide will attack a second equivalent of the sulfonyl chloride, yielding a symmetrical di-sulfonimide byproduct.

The Solution: Implement an inverse addition protocol at sub-zero temperatures. By adding the sulfonyl chloride dropwise to a massive excess of ammonia (10–20 equivalents), the unreacted sulfonyl chloride concentration remains near zero, kinetically favoring the formation of the primary sulfonamide [2].

Part 2: Pathway Visualization & Quantitative Data

To understand where your synthesis is failing, refer to the mechanistic divergence diagram below.

Reaction_Pathways SM Undecan-6-yl Mesylate IsoT Isothiouronium Salt (Desired Intermediate) SM->IsoT Thiourea (SN2) Elim Undecenes (E2 Elimination) SM->Elim Basic Nucleophiles SC Undecane-6-sulfonyl chloride IsoT->SC Oxidative Chlorination Hydro Undecane-6-sulfonic acid (Hydrolysis) IsoT->Hydro Excess H2O / Heat Product Undecane-6-sulfonamide SC->Product Excess NH3 DiS Di-sulfonimide (Over-amination) SC->DiS Stoichiometric NH3

Mechanistic divergence in undecane-6-sulfonamide synthesis highlighting byproduct pathways.

Quantitative Optimization Data

Table 1: Effect of Nucleophile on Undecan-6-yl Mesylate Substitution

Nucleophile Solvent Temp (°C) Substitution Yield (%) Elimination Byproduct (%)
NaSH DMF 60 22% 75%
Potassium Thioacetate THF 50 41% 52%

| Thiourea | Ethanol | 80 | 94% | <5% |

Table 2: Amination Conditions vs. Product Distribution | Addition Method | Equivalents of NH3​ | Temp (°C) | Primary Sulfonamide (%) | Di-sulfonimide (%) | | :--- | :--- | :--- | :--- | :--- | | Standard (NH3 into SC) | 2.0 eq | 20 | 60% | 35% | | Inverse (SC into NH3) | 5.0 eq | 0 | 85% | 12% | | Inverse (SC into NH3) | 15.0 eq | -10 | 98% | Trace |

Part 3: Self-Validating Experimental Protocols

The following workflow is designed as a self-validating system. Each step includes an In-Process Control (IPC) to verify success before proceeding, ensuring that byproducts are caught and mitigated immediately.

Experimental_Workflow S1 1. Substitution Thiourea, 80°C S2 2. Oxidation NCBSI/HCl, 0°C S1->S2 S3 3. Amination NH3 Excess, -10°C S2->S3 S4 4. Purification Crystallization S3->S4

Step-by-step optimized experimental workflow for secondary alkyl sulfonamide synthesis.

Step 1: Synthesis of Undecane-6-isothiouronium Mesylate
  • Setup: In a dry 250 mL round-bottom flask, dissolve undecan-6-yl mesylate (10.0 g, 40.0 mmol) in absolute ethanol (100 mL).

  • Reaction: Add thiourea (3.35 g, 44.0 mmol, 1.1 eq). Heat the mixture to reflux (80 °C) under a nitrogen atmosphere for 12 hours.

  • IPC (Self-Validation): Analyze via TLC (Hexane/EtOAc 8:2). The mesylate spot ( Rf​≈0.6 ) should completely disappear, replaced by a baseline spot (the highly polar salt).

  • Workup: Concentrate the ethanol under reduced pressure. Triturate the resulting viscous oil with cold diethyl ether (2 x 50 mL) to remove trace unreacted mesylate and undecene byproducts. Dry the resulting white solid under vacuum.

Step 2: NCBSI-Mediated Oxidative Chlorosulfonation

Note: Undecane-6-sulfonyl chloride is prone to hydrolysis. Execute this step rapidly and keep strictly cold.

  • Setup: Suspend the undecane-6-isothiouronium salt (40.0 mmol) in a mixture of DCM (80 mL) and 2M aqueous HCl (40 mL). Cool the biphasic mixture to 0 °C using an ice-brine bath.

  • Reaction: Portion-wise, add N-Chloro-N-(phenylsulfonyl)benzene sulfonamide (NCBSI) (3.5 eq) while maintaining the internal temperature below 5 °C. Stir vigorously for 45 minutes[1].

  • IPC (Self-Validation): Quench a 0.1 mL aliquot in cold water, extract with DCM, and run IR spectroscopy. Look for the appearance of strong asymmetric and symmetric SO2​ stretching bands at ~1370 and ~1170 cm−1 .

  • Workup: Separate the organic DCM layer. Wash the aqueous layer with cold DCM (2 x 30 mL). Combine the organic layers, wash with cold brine, dry over anhydrous Na2​SO4​ , and concentrate under vacuum at room temperature (do not heat). Use the resulting crude undecane-6-sulfonyl chloride immediately.

Step 3: Inverse Amination to Undecane-6-sulfonamide
  • Setup: In a 500 mL flask, prepare a solution of 7M Ammonia in Methanol (85 mL, ~600 mmol, 15 eq). Cool the solution to -10 °C using a dry ice/acetone bath.

  • Reaction (Inverse Addition): Dissolve the freshly prepared undecane-6-sulfonyl chloride in dry THF (30 mL). Add this solution dropwise to the rapidly stirring ammonia solution over 30 minutes.

  • Aging: Allow the reaction to stir at -10 °C for 1 hour, then slowly warm to room temperature over 2 hours.

  • IPC (Self-Validation): LC-MS analysis should show the desired mass ( [M+H]+=236.4 ) with <2% of the di-sulfonimide mass ( [M+H]+=454.7 ).

  • Purification: Concentrate the solvent under reduced pressure. Dissolve the crude solid in EtOAc (100 mL) and wash with 1M HCl (50 mL) to remove excess ammonia, followed by brine. Dry over MgSO4​ and concentrate. Recrystallize the crude product from hot heptane/ethyl acetate to yield pure undecane-6-sulfonamide [2].

References

preventing degradation of undecane-6-sulfonamide during long-term storage

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for undecane-6-sulfonamide. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address potential challenges during storage and handling. Our recommendations are grounded in established principles of chemical stability and best laboratory practices.

Introduction: The Challenge of Maintaining a Novel Compound's Integrity

Undecane-6-sulfonamide, with its long alkyl chain and sulfonamide functional group, presents unique stability considerations. While robust under optimal conditions, its integrity can be compromised by environmental factors over time. The primary degradation pathways for sulfonamides, as a class, include hydrolysis, oxidation, and photolysis. Understanding and mitigating these risks are crucial for the validity and reproducibility of your experimental results.

This guide provides a proactive approach to preventing degradation, structured as a series of questions you might encounter during your work. We will explore the "why" behind each recommendation, empowering you to make informed decisions for the long-term preservation of your valuable compound.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid undecane-6-sulfonamide?

A1: For long-term stability of solid undecane-6-sulfonamide, we recommend storage at -20°C ± 5°C in a tightly sealed, opaque container.[1] The container should be flushed with an inert gas, such as argon or nitrogen, before sealing to minimize exposure to oxygen and moisture.

  • Expertise & Experience: The long alkyl chain of undecane makes the compound relatively non-polar, which can help protect the sulfonamide group from ambient moisture. However, the sulfonamide functional group is susceptible to degradation.[2] Freezing temperatures significantly slow down the rate of all potential degradation reactions.[3] The use of an inert atmosphere is a critical preventative measure against oxidative degradation.[4]

Q2: I need to store undecane-6-sulfonamide in solution. What solvent should I use and what are the storage conditions?

A2: If storage in solution is necessary, we recommend dissolving undecane-6-sulfonamide in a high-purity, anhydrous aprotic solvent such as acetonitrile or DMSO . Aliquot the solution into single-use volumes in opaque, tightly sealed vials, and store at -80°C .

  • Expertise & Experience: Storing solutions at ultra-low temperatures minimizes the risk of both chemical degradation and microbial growth.[4] Aprotic solvents are recommended to prevent solvolysis of the sulfonamide group. It is crucial to use anhydrous solvents to limit the potential for hydrolysis. Aliquoting prevents multiple freeze-thaw cycles, which can introduce moisture and accelerate degradation.

Q3: What are the primary degradation pathways for undecane-6-sulfonamide?

A3: The three primary degradation pathways for sulfonamides are:

  • Hydrolysis: Cleavage of the sulfur-nitrogen (S-N) bond, particularly under acidic conditions.[2][5] While many sulfonamides are relatively stable at neutral and alkaline pH, they can degrade at a pH below 4.[5][6]

  • Oxidation: The sulfonamide group and potentially the alkyl chain can be susceptible to oxidation, especially in the presence of peroxides or other oxidizing agents.[7][8]

  • Photolysis: Exposure to UV light can induce degradation of the sulfonamide moiety.[9][10] This is a common issue for many sulfonamide-containing compounds.[9]

The following diagram illustrates these potential degradation pathways.

G cluster_main Undecane-6-sulfonamide cluster_degradation Degradation Pathways cluster_products Potential Degradation Products Undecane-6-sulfonamide Undecane-6-sulfonamide Hydrolysis Hydrolysis Undecane-6-sulfonamide->Hydrolysis H₂O / H⁺ Oxidation Oxidation Undecane-6-sulfonamide->Oxidation O₂ / Peroxides Photolysis Photolysis Undecane-6-sulfonamide->Photolysis UV Light Undecane-6-sulfonic acid + Amine Undecane-6-sulfonic acid Amine Hydrolysis->Undecane-6-sulfonic acid + Amine Oxidized derivatives Hydroxylated species Carbonyl compounds Oxidation->Oxidized derivatives Photodegradation products Rearranged structures Cleavage products Photolysis->Photodegradation products

Caption: Potential degradation pathways for undecane-6-sulfonamide.

Troubleshooting Guide

Issue 1: Loss of Potency or Inconsistent Results Over Time
  • Symptoms: You observe a decrease in the expected biological activity of your compound, or there is poor reproducibility in your assays compared to earlier experiments.

  • Possible Cause: This is a classic sign of compound degradation.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Confirm that the compound has been stored according to the recommended guidelines (see FAQ Q1 & Q2). Check for any breaches in the cold chain or container integrity.

    • Perform Analytical Chemistry: Analyze a sample of your stored compound using a stability-indicating method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[11][12] Compare the chromatogram to that of a freshly prepared standard or a previously analyzed batch. Look for a decrease in the area of the parent peak and the appearance of new peaks corresponding to degradation products.

    • Review Experimental Protocols: Ensure that your experimental buffers are not strongly acidic (pH < 4) and that your procedures minimize exposure to light and air.

Issue 2: Appearance of Unknown Peaks in HPLC/LC-MS Analysis
  • Symptoms: Your chromatogram shows new peaks that were not present in the initial analysis of the compound.

  • Possible Cause: These new peaks are likely degradation products.

  • Troubleshooting Steps:

    • Characterize the Degradants: If you have access to mass spectrometry, determine the mass-to-charge ratio (m/z) of the unknown peaks. This information can provide clues about the degradation pathway. For example, an increase in mass could suggest oxidation (e.g., hydroxylation), while a decrease could indicate cleavage of a part of the molecule.

    • Conduct a Forced Degradation Study: To confirm the identity of the degradation products, you can perform a forced degradation study.[2] This involves intentionally exposing the compound to harsh conditions (e.g., strong acid, strong base, peroxide, heat, UV light) to accelerate degradation. By analyzing the degradation products formed under each condition, you can create a "fingerprint" of the potential degradants and compare it to the unknown peaks in your stored sample.

The following flowchart outlines a decision-making process for troubleshooting stability issues.

G Start Inconsistent Results or Loss of Potency CheckStorage Verify Storage Conditions (Temp, Light, Inert Atmosphere) Start->CheckStorage AnalyticalChem Perform HPLC or LC-MS/MS Analysis CheckStorage->AnalyticalChem CompareData Compare to Reference (Fresh Standard or Initial Lot) AnalyticalChem->CompareData NoChange Compound is Stable. Review Experimental Protocol for Other Variables. CompareData->NoChange No Significant Change DegradationSuspected Degradation Suspected. (Reduced Parent Peak, New Peaks) CompareData->DegradationSuspected Significant Change ForcedDegradation Conduct Forced Degradation Study DegradationSuspected->ForcedDegradation IdentifyProducts Characterize Degradation Products (MS) ForcedDegradation->IdentifyProducts Correlate Correlate with Observed Impurities? IdentifyProducts->Correlate Confirmed Degradation Pathway Confirmed. Discard Compromised Stock. Implement Stricter Storage Protocols. Correlate->Confirmed Yes Uncorrelated Investigate Other Sources of Contamination. Correlate->Uncorrelated No

Caption: Troubleshooting workflow for stability issues.

Protocols

Protocol 1: Recommended Long-Term Storage of Solid Undecane-6-sulfonamide
  • Container Preparation: Use a clean, dry, amber glass vial with a PTFE-lined screw cap.

  • Aliquoting: Weigh the desired amount of solid undecane-6-sulfonamide into the vial. It is advisable to prepare multiple smaller aliquots rather than one large one to avoid repeated handling of the entire stock.

  • Inert Atmosphere: Gently flush the vial with a stream of dry argon or nitrogen for 15-30 seconds to displace any air.

  • Sealing: Immediately and tightly seal the vial with the screw cap. For extra protection, wrap the cap with Parafilm®.

  • Labeling: Clearly label the vial with the compound name, lot number, date, and storage conditions. Use a chemical-resistant label.[13]

  • Storage: Place the sealed vial in a freezer at -20°C ± 5°C.[1]

Protocol 2: Stability-Indicating HPLC Method Development (General Guidance)

This protocol provides a starting point for developing an HPLC method to assess the stability of undecane-6-sulfonamide. Optimization will be required.

  • Instrumentation: A standard HPLC system with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient Elution:

    • Start with a gradient that is high in aqueous phase (e.g., 90% A) and ramp to a high organic phase (e.g., 95% B) over 15-20 minutes. This will help to elute both the polar degradation products and the non-polar parent compound.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the sulfonamide chromophore absorbs (typically around 254 nm, but a UV scan of the compound should be performed to determine the optimal wavelength).

  • Sample Preparation: Dissolve the compound in the mobile phase or a compatible solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL).

  • Analysis: Inject a known volume (e.g., 10 µL) and record the chromatogram. The retention time and peak area of undecane-6-sulfonamide should be noted. The appearance of new peaks, especially at earlier retention times, may indicate more polar degradation products.

Data Summary

The following table summarizes the key factors affecting the stability of sulfonamides and the recommended mitigation strategies.

FactorRiskMitigation StrategyRationale
Temperature High temperatures accelerate degradation reactions.[2]Store at low temperatures (-20°C for solid, -80°C for solutions).[1]Reduces the kinetic energy of molecules, slowing reaction rates.
Moisture/Humidity Promotes hydrolysis of the sulfonamide bond.[6][14]Store in a desiccated environment or with a desiccant. Use anhydrous solvents.Limits the availability of water for hydrolysis.
pH Acidic conditions (pH < 4) can catalyze hydrolysis.Use neutral or slightly basic buffers in experiments, if possible.Sulfonamides are generally more stable at neutral to alkaline pH.[2][6]
Oxygen Can lead to oxidative degradation.[7]Store under an inert atmosphere (argon or nitrogen).[4]Displaces oxygen, preventing oxidation reactions.
Light UV radiation can induce photolytic degradation.[9][15]Store in amber or opaque containers.[9]Blocks UV light from reaching the compound.

References

  • Apollo Scientific. (n.d.). Chemical Storage in Research Labs: Safety & Compliance.
  • GMP Plastics. (2025, March 26). Optimizing Compound Storage for Long-Term Stability and Safety.
  • Scribd. (n.d.). ICH Guidelines for Drug Stability Testing.
  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. PubMed, 30(6), 1617-24.
  • Li, Y., et al. (2022). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. PMC.
  • Technical University of Munich. (n.d.). Sulfonamide Degradation.
  • ResearchGate. (n.d.). Hydrolysis of sulphonamides in aqueous solutions.
  • Benchchem. (n.d.). Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides.
  • Vellal, R., et al. (2024). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry.
  • Lin, S. (2025, September 22). Mastering Chemical Storage: Best Practices for Safer Labs and Empowered Teams.
  • Tong, W. Q. (2002). Oxidative degradation of a sulfonamide-containing 5,6-dihydro-4-hydroxy-2-pyrone in aqueous/organic cosolvent mixtures. PubMed, 19(4), 939-48.
  • Harrow Green. (2025, April 1). Laboratory Storage Ideas for Equipment, Chemicals & Samples.
  • Thomas, G. K., et al. (1997). Stability of Sulfonamide Antibiotics in Spiked Pig Liver Tissue During Frozen Storage.
  • AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials.
  • International Council for Harmonisation. (n.d.). Quality Guidelines.
  • García-Galán, M. J., et al. (n.d.). Identification and Determination of Metabolites and Degradation Products of Sulfonamide Antibiotics.
  • Parks, O. W. (1985). Photodegradation of sulfa drugs by fluorescent light. Journal of the Association of Official Analytical Chemists, 68(6), 1232-4.
  • International Council for Harmonisation. (2010, February 2). Q1A(R2) Guideline.
  • European Medicines Agency. (2025, April 30). ICH Q1 guideline on stability testing of drug substances and drug products.
  • Matsuda, Y., & Itoh, T. (1980).
  • Sharma, V. K., et al. (2006). Oxidation of Sulfonamide Antimicrobials by Ferrate(VI) [Fe VI O 4 2-].
  • Lin, Y. C., et al. (2014). Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems. PubMed.
  • Li, H., et al. (2023).
  • Shimotohge, M. (1970). Studies on the Photosensitivity Caused by Sulfa Drugs. J-Stage.
  • University of Wisconsin–Madison. (n.d.). Chemical Storage.
  • ResearchGate. (2015, December 3). Oxidation of Sulfonamides in Aqueous Solution by UV-TiO2-Fe(VI).
  • University of Nebraska–Lincoln. (n.d.). Microbial Degradation of Sulfonamide Antibiotics.
  • Shimotohge, M. (1970). Studies on the Photosensitivity Caused by Sulfa Drugs. J-Stage.
  • Cycoń, M., et al. (2023). Application of UHPLC-MS/MS method to monitor the occurrence of sulfonamides and their transformation products in soil in Silesia, Poland. PMC.
  • USDA Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides.
  • Alfredsson, G., & Ohlsson, A. (1998).
  • Quora. (2023, April 10). What is the method of analysis of sulphonamides?.
  • He, K., et al. (2019).
  • National Center for Biotechnology Information. (n.d.). 6-(p-Sulfophenyl) undecane.
  • ResearchGate. (n.d.). Overview of sulfonamide biodegradation and the relevant pathways and microorganisms.
  • ResearchGate. (2022, August). Degradation of sulfonamide antibiotics and a structurally related compound by chlorine dioxide.
  • Chen, J., & Xie, S. (2018). Overview of sulfonamide biodegradation and the relevant pathways and microorganisms. PubMed, 659, 1456-1467.
  • Benchchem. (n.d.). Stability issues of 1,4-Oxazepane-6-sulfonamide in solution.
  • ResearchGate. (2024, September 3). Deciphering the degradation of sulfonamides by UV/chlorination in aqueous solution.
  • National Center for Biotechnology Information. (n.d.). Undecane.
  • ChemicalBook. (2023, April 23). SODIUM 1-UNDECANESULFONATE.
  • National Center for Biotechnology Information. (n.d.). Undecane, 6-propyl-.
  • ResearchGate. (2025, October 30). Degradation of sulfonamide antibiotics by Microbacterium sp. strain BR1 – elucidating the downstream pathway.

Sources

Technical Support Center: Resolving HPLC Peak Tailing for Undecane-6-Sulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of undecane-6-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues, with a specific focus on the prevalent problem of peak tailing. As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying scientific principles to empower your method development and analysis.

Understanding the Challenge: The Structure of Undecane-6-Sulfonamide

Undecane-6-sulfonamide is a molecule that presents a dual challenge in reversed-phase HPLC. It possesses a long, non-polar undecane chain, which provides strong hydrophobic retention on C18 or similar stationary phases. Simultaneously, the sulfonamide group, and more specifically the associated amine functionality, is basic in nature. This basicity is the primary driver of problematic secondary interactions with the stationary phase, leading to asymmetrical peak shapes, most notably peak tailing.[1][2]

Peak tailing can significantly compromise the quality of your analysis by reducing resolution between closely eluting peaks, affecting the accuracy of peak integration and quantification, and potentially obscuring low-level impurities that may elute on the tail of the main peak.[1] This guide will walk you through a systematic approach to diagnose and remedy this issue.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm observing significant peak tailing for undecane-6-sulfonamide on my C18 column. What is the most likely cause?

A1: The most probable cause of peak tailing for a basic compound like undecane-6-sulfonamide is secondary ionic interactions with acidic residual silanol groups (Si-OH) on the surface of the silica-based stationary phase. [1][2][3][4]

Expertise & Experience: In reversed-phase chromatography, the primary retention mechanism for undecane-6-sulfonamide is the hydrophobic interaction between its long alkyl chain and the C18 stationary phase. However, a secondary, undesirable interaction can occur. At mobile phase pH values above approximately 3.5, the acidic silanol groups on the silica surface can become deprotonated and negatively charged (Si-O⁻).[2][5] The basic amine moiety of your sulfonamide can become protonated and positively charged. The resulting electrostatic attraction between the positively charged analyte and the negatively charged silanol groups creates a strong, secondary retention mechanism that leads to peak tailing.[2][6]

Trustworthiness: This phenomenon is a well-documented issue in HPLC for basic compounds.[1][2][4] The asymmetry of the peak is a direct result of some analyte molecules being retained longer due to these strong ionic interactions, while the bulk of the molecules elute based on the primary hydrophobic mechanism.

Q2: How can I mitigate these silanol interactions to improve my peak shape?

A2: The most effective strategies involve controlling the ionization state of the silanol groups and the analyte through mobile phase pH adjustment, using appropriate buffers, and selecting a suitable HPLC column.

Here is a breakdown of the recommended approaches:

Method 1: Mobile Phase pH Adjustment

The most direct way to reduce secondary silanol interactions is to lower the pH of the mobile phase.[2][3][5]

Expertise & Experience: By lowering the mobile phase pH to a range of 2.5-3.0, the vast majority of the acidic silanol groups will be protonated (Si-OH) and therefore neutral.[2][3] This eliminates the electrostatic attraction that causes peak tailing. While your basic undecane-6-sulfonamide will be fully protonated and positively charged at this pH, the absence of a negatively charged surface on the stationary phase will prevent the strong secondary retention.

Experimental Protocol: pH Adjustment

  • Buffer Selection: Prepare an aqueous mobile phase component using a buffer with a pKa close to the desired pH. For a target pH of 2.5-3.0, common choices include phosphate buffer or 0.1% formic acid.[5][7][8]

  • pH Measurement: It is crucial to measure the pH of the aqueous portion of the mobile phase before mixing with the organic solvent.

  • Initial Conditions: Start with a mobile phase of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

  • Optimization: If tailing persists, consider using a phosphate buffer (e.g., 20 mM potassium phosphate) adjusted to pH 2.5 with phosphoric acid for stronger pH control.[7][9]

Table 1: Recommended Buffers for Low pH HPLC

Buffer SystemUseful pH RangeUV Cutoff (approx.)LC-MS Compatibility
0.1% Formic Acid2.7210 nmExcellent
0.1% Trifluoroacetic Acid (TFA)2.0210 nmCan cause ion suppression
20 mM Phosphate Buffer2.1 - 3.1200 nmNot volatile, not ideal for LC-MS

Data compiled from various sources.[7][8]

Method 2: Buffer Concentration and Type

Using a buffer not only controls the pH but also the ionic strength of the mobile phase, which can help shield the silanol interactions.

Expertise & Experience: Increasing the buffer concentration (e.g., from 10 mM to 50 mM) can sometimes improve peak shape by increasing the ionic strength of the mobile phase.[5][6] The buffer ions can compete with the protonated analyte for interaction with any available ionized silanols, effectively masking the secondary retention sites.

Trustworthiness: It's important to ensure your chosen buffer is soluble in the organic portion of your mobile phase to avoid precipitation, which can cause high backpressure and damage your system.[10] Generally, buffer concentrations should be kept below 50% organic modifier.[10]

Method 3: Column Selection

Modern HPLC columns are designed to minimize the impact of residual silanols.

Expertise & Experience: If pH adjustment is not sufficient or desirable for your separation, consider using a column with a different stationary phase chemistry.[1]

  • End-capped Columns: Most modern C18 columns are "end-capped," a process where the residual silanol groups are chemically reacted with a small silylating agent to make them less active.[2] However, this process is never 100% complete.

  • High-Purity Silica (Type B): Columns made with high-purity silica have a lower metal content and fewer acidic silanol sites, leading to significantly better peak shapes for basic compounds.[1][8]

  • Polar-Embedded Phases: These columns have a polar group (e.g., amide or carbamate) embedded near the base of the alkyl chain. This polar group can help shield the analyte from interacting with the underlying silica surface.[4]

  • Hybrid Silica/Polymer Columns: These columns are more resistant to high pH conditions, offering the flexibility to operate at a pH where the basic analyte is neutral, thus avoiding interactions with silanols.[11][12]

Authoritative Grounding: The choice of stationary phase is a critical parameter in method development for basic compounds.[13][14]

Q3: I've adjusted the pH, but I'm still seeing some tailing. What other factors should I consider?

A3: If peak tailing persists after optimizing the mobile phase pH and considering your column choice, you should investigate potential issues with metal contamination, your sample solvent, or extra-column effects.

1. Metal Contamination

Expertise & Experience: Trace metal impurities (e.g., iron, aluminum) can exist in the silica matrix of the stationary phase or leach from stainless steel components of the HPLC system (like frits and tubing).[1][15][16] These metal ions can act as strong interaction sites for chelating compounds or increase the acidity of nearby silanol groups, exacerbating peak tailing.[1][15] Sulfonamides are known to chelate with metal ions.

Troubleshooting Protocol: Metal Contamination

  • System Passivation: Flush the system with a chelating agent like EDTA (Ethylenediaminetetraacetic acid) at a low concentration (e.g., 0.1 mM) to remove metal ions from the system and column.

  • Use of Bio-inert Systems: If metal sensitivity is a persistent issue, consider using an HPLC system with bio-inert components (PEEK or MP35N) to minimize metal leaching.[16][17]

  • Mobile Phase Additives: Adding a small amount of a chelating agent to the mobile phase can sometimes mitigate these interactions, but this should be done with caution as it can affect the chromatography of other components.

2. Sample Solvent (Diluent) Mismatch

Expertise & Experience: The composition of the solvent your sample is dissolved in can have a significant impact on peak shape.[18][19] If your sample solvent is significantly stronger (i.e., has a higher elution strength) than your initial mobile phase, it can cause peak distortion, including tailing or fronting.[18][20][21]

Trustworthiness: For reversed-phase chromatography, the ideal scenario is to dissolve your sample in the initial mobile phase composition.[20] If the solubility of undecane-6-sulfonamide is an issue, use the weakest solvent possible that still provides adequate solubility. Avoid dissolving your sample in 100% strong solvents like methanol or acetonitrile if your gradient starts at a high aqueous percentage.[18]

Table 2: Sample Solvent Effects on Peak Shape

ScenarioObservationRationale
Sample solvent is stronger than mobile phasePeak fronting or splitting is common, but tailing can also occur.[18][21]The strong solvent carries the analyte band too quickly at the column inlet, leading to band broadening.[21]
Sample solvent is weaker than mobile phaseSharper peaks.[18]The analyte is focused at the head of the column before the gradient starts, leading to a narrower injection band.
Sample solvent is the same as the mobile phaseIdeal peak shape.[20]Minimizes solvent effects on the initial chromatography.
3. Extra-Column Volume and System Issues

Expertise & Experience: Peak tailing that affects all peaks in the chromatogram, but is often more pronounced for early eluting peaks, can be a sign of extra-column band broadening.[22] This is caused by excessive volume in the tubing, fittings, or detector flow cell. A void or channel in the column packing material at the inlet can also cause tailing for all peaks.[23]

Troubleshooting Protocol: System Issues

  • Check Fittings: Ensure all tubing connections are properly made and that there are no gaps between the tubing and the bottom of the fitting port.

  • Minimize Tubing Length: Use the shortest possible length of narrow internal diameter tubing (e.g., 0.125 mm or 0.005") to connect the injector, column, and detector.[4]

  • Column Reversal: If a column void is suspected, you can sometimes temporarily fix the issue by reversing the column and flushing it to waste.[23] If this improves the peak shape, it is a strong indication that the column needs to be replaced.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing and resolving peak tailing for undecane-6-sulfonamide.

HPLC_Troubleshooting A Start: Peak Tailing Observed for Undecane-6-Sulfonamide B Q: Does tailing affect only the analyte peak? A->B C Q: Is the mobile phase pH < 3.5? B->C  Yes N Investigate System Issues: (Void, blockage, extra-column volume) B->N  No (all peaks tail) D Action: Lower Mobile Phase pH (e.g., to 2.5-3.0) with buffer (0.1% Formic Acid or Phosphate) C->D  No E Q: Is the peak shape now acceptable? C->E  Yes D->E F Action: Consider Alternative Column (High-purity silica, Polar-embedded, or Hybrid) E->F  No M End: Problem Resolved E->M  Yes G Investigate Other Factors F->G H Check Sample Solvent: Is it stronger than the initial mobile phase? G->H I Action: Dissolve sample in initial mobile phase or a weaker solvent H->I  Yes J Check for Metal Contamination: Flush with EDTA or use bio-inert system H->J  No I->E K Check for System Issues: - Column void/blockage? - Extra-column volume? J->K  No L Action: Replace column, check fittings, use shorter/narrower tubing K->L  Yes L->E N->K

Caption: A step-by-step workflow for troubleshooting peak tailing.

References
  • Shimadzu. (n.d.). Effects of Sample Solvents on Peak Shape.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • Nováková, L., & Vlčková, H. (2009). A review of current trends and advances in modern bio-analytical methods: Focus on sample preparation, liquid chromatography, and mass spectrometry. Analytica Chimica Acta, 656(1-2), 8-35.
  • Nawrocki, J., Rigney, M. P., McCormick, A., & Carr, P. W. (1993). Chemistry of zirconia and its use in chromatography.
  • Shimadzu. (n.d.). Improving Peak Shapes Affected by Sample Solvents in UHPLC Systems.
  • Loft, S., Poulsen, H. E., & Nielsen, H. (1992). The impact of sample solvent on peak shape and retention in reversed-phase liquid chromatography.
  • Element Lab Solutions. (2017, September 19). Sample Diluent Effects in HPLC.
  • BenchChem. (2025, December). Technical Support Center: HPLC Analysis of Sulfonamides.
  • Chester, T. L., & Coym, J. W. (2006). Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatographic conditions.
  • MilliporeSigma. (n.d.). Reversed-phase HPLC Buffers.
  • PharmaCores. (2025, August 2). Your guide to select the buffer in HPLC development part 1.
  • Sigma-Aldrich. (n.d.). HPLC Tips & Tricks: Mobile Phase Preparation Part 2 - Buffers.
  • Fountain, K. J., & Neue, U. D. (2022, June 1). Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects.
  • YMC. (n.d.). Expert tip - A hidden cause for peak tailing of small acidic compounds.
  • SilcoTek. (2019, December 6). Identifying and Preventing Metal Ion Leaching in HPLC Systems.
  • ACE HPLC Columns. (n.d.). A Guide to HPLC and LC-MS Buffer Selection. Retrieved from .

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
  • Bhutkar, M. A. (2022, January 24). A Guide For Selection of Buffer for HPLC.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • Chrom Tech. (2025, October 28). What Causes Peak Tailing in HPLC?.
  • Veeprho. (2025, August 25). Different Types of Stationary Phases in Liquid Chromatography.
  • LCGC International. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks.
  • ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables.
  • Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems.
  • Stojanovska, J., Dimitrovska, A., & Arsova-Sarafinovska, Z. (2016). Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Macedonian Pharmaceutical Bulletin, 62(1), 19-26.
  • Crawford Scientific. (2018, November 28). The Importance of Understanding Secondary Interactions When Analysing Peptides.
  • Labtech. (n.d.). A Complete Guide to Mobile Phase and Stationary Phase in HPLC.
  • Crawford Scientific. (n.d.).
  • SIELC Technologies. (n.d.).
  • Gritti, F., & Guiochon, G. (2010). Simultaneous Prediction of Retention Times and Peak Shapes of Sulfonamides in Reversed-Phase High-Performance Liquid Chromatography. Analytical Chemistry, 82(9), 3627-3639.
  • Welch, C. J., Wu, N., Biba, M., Regalado, E. L., & Gong, X. (2010). Greening analytical chromatography. TrAC Trends in Analytical Chemistry, 29(7), 667-680.
  • Waters Corporation. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles.
  • Crawford Scientific. (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa.
  • Labcompare. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC.
  • K. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link].

  • Eichhorn, P., & Aga, D. S. (2012). Determination of six sulfonamide antibiotics, two metabolites and trimethoprim in wastewater by isotope dilution liquid chromatography/tandem mass spectrometry.
  • Samanidou, V., Kehagia, M., & Papadoyannis, I. (2010). HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. IMEKO.
  • Christodoulou, E., & Fletouris, D. (2014). A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. Czech Journal of Food Sciences, 32(2), 159-164.
  • Patel, K. D., & Meshram, D. B. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(5), 6296-6296.

Sources

Technical Support Center: Undecane-6-Sulfonamide Crystallization Optimization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Crystallization Support Center. Undecane-6-sulfonamide presents a unique purification challenge due to its highly amphiphilic structure: a flexible, lipophilic 11-carbon backbone coupled with a rigid, highly polar hydrogen-bonding sulfonamide headgroup. This structural dichotomy frequently leads to kinetically hindered crystallization and thermodynamic miscibility gaps.

This guide is designed for process chemists and drug development professionals to diagnose, troubleshoot, and optimize the isolation of undecane-6-sulfonamide.

Diagnostic Triage: Understanding the Amphiphilic Challenge

Before adjusting parameters, you must identify whether your batch is undergoing true crystallization or falling into a liquid-liquid phase separation (LLPS) trap. The workflow below illustrates the thermodynamic divergence that occurs when supersaturation is generated improperly.

PhaseSeparation A Supersaturated Solution Undecane-6-sulfonamide B Cooling / Antisolvent Addition A->B C Thermodynamic Pathway Check B->C D Liquid-Liquid Phase Separation (Oiling Out / Emulsion) C->D High Supersaturation / No Seeds E Primary Nucleation (Crystalline Suspension) C->E Controlled MSZW / Seeding F Impurity Entrapment & Amorphous Solidification D->F Spontaneous Solidification G High Purity Crystal Yield E->G Controlled Growth

Figure 1: Thermodynamic pathways highlighting the divergence between LLPS and crystalline nucleation.

Knowledge Base: Frequently Asked Questions (FAQs)

Q1: Why does my undecane-6-sulfonamide form a milky emulsion instead of crystallizing? A1: You are observing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." Because the sulfonamide group acts as a strong hydrogen-bond donor/acceptor[1], while the undecane chain is highly flexible, the molecule struggles to rapidly orient into a rigid crystal lattice. When the cooling rate is too fast, the system minimizes free energy by2[2].

Q2: Does oiling out actually impact the purity of my final isolated product? A2: Yes, severely. The solute molecules in the oil droplets are highly mobile and disordered, making the oil phase an excellent solvent for structurally similar impurities. When this oil eventually solidifies, it3[3].

Q3: How do I select the optimal solvent system to prevent LLPS? A3: You must balance the polarity. Using a mixed solvent system with drastically different polarities (e.g., ethanol and hexane) often 4[4]. Instead, choose solvent pairs with closer dielectric constants or rely on a single solvent with moderate polarity.

Table 1: Quantitative Solvent Screening Matrix for Undecane-6-Sulfonamide

Solvent System (v/v)Polarity ContrastEst. Solubility @ 60°C (mg/mL)LLPS (Oiling Out) RiskMechanistic Rationale & Recommendation
Ethanol / Hexane (1:1) High>150Very HighExtreme polarity difference drives solvent demixing[4]. Avoid.
Ethyl Acetate / Heptane (1:2) Moderate110HighGood yield, but requires strict isothermal seeding to bypass the miscibility gap.
Isopropanol / Water (4:1) Low85ModerateH-bonding stabilizes the sulfonamide headgroup. Recommended for robust scale-up.
Toluene (100%) None40LowSingle solvent prevents solvent demixing[4]. Low yield, but excellent purity.

Step-by-Step Troubleshooting Protocols

Protocol A: Rescuing an "Oiled-Out" Batch via Isothermal Seeding

If your reactor has already clouded over with liquid droplets, filtering will result in a sticky, impure gum. You must thermodynamically reset the system and use kinetics (seeding) to force crystalline growth.

Self-Validating Methodology:

  • Thermal Reversal: Return the vessel to the heat source and increase the temperature (typically 5-10°C above the cloud point) until the emulsion completely resolves. Validation: The solution must be visually verified as 100% clear and homogeneous[3].

  • Solvent Adjustment: Add 5% v/v of the "good" solvent (e.g., Isopropanol if using IPA/Water). This shifts the thermodynamic phase boundary, increasing the 5 and widening your safety margin[5].

  • Controlled Cooling: Cool the reactor at a reduced rate (maximum 0.1 °C/min) to a temperature strictly within the Metastable Zone Width (MSZW)—before the previous oiling-out temperature is reached.

  • Isothermal Seeding: Introduce 2-5% wt of pure undecane-6-sulfonamide seed crystals. Seeds provide a low-energy structural template, allowing2[2].

  • Desupersaturation Aging: Hold the temperature isothermally for 2 hours. Validation: Analyze the mother liquor via HPLC to confirm the solute concentration has dropped toward the solubility curve before resuming cooling.

SeedingProtocol S1 1. Dissolution (T > Tm) S2 2. Cool to MSZW (Clear Solution) S1->S2 S3 3. Dose 2% wt Seeds (Isothermal) S2->S3 S4 4. Desupersaturation (Aging 2h) S3->S4 S5 5. Linear Cooling to Isolation S4->S5

Figure 2: Optimized isothermal seeding protocol to bypass the miscibility gap and prevent oiling out.

Protocol B: Metastable Zone Width (MSZW) Optimization for Scale-Up

To permanently engineer LLPS out of your process, you must map the phase diagram.

Self-Validating Methodology:

  • Probe Integration: Equip your crystallizer with an in-situ Focused Beam Reflectance Measurement (FBRM) or turbidity probe.

  • Determine the Clear Point (Solubility Curve): Heat a known concentration of undecane-6-sulfonamide suspension at 0.5 °C/min. Record the exact temperature where the probe detects zero particles.

  • Determine the Cloud Point (LLPS/Nucleation Curve): Cool the clear solution at your target process rate (e.g., 0.2 °C/min). Record the temperature where the probe detects a massive spike in counts (droplets or crystals).

  • Establish the MSZW: The temperature delta between Step 2 and Step 3 is your MSZW.

  • Process Design: Program the production cooling curve to never exceed 50% of the MSZW before seeds are added. Validation: A successful run will show a slow, steady increase in chord length (crystal growth) on the FBRM, rather than a sudden, exponential spike of fine counts (emulsion formation).

References

  • Troubleshooting - Chemistry LibreTexts | LibreTexts |[Link]

  • Oiling Out in Crystallization | Mettler Toledo |[Link]

  • The Problem of Oiling Out in Chemical Process Development | KiloMentor |[Link]

  • Roles of Supersaturation and Liquid–Liquid Phase Separation for Enhanced Oral Absorption... | MDPI |[Link]

  • Investigation of solid–liquid phase diagrams of the sulfamethazine–salicylic acid co-crystal | RSC Publishing |[Link]

Sources

Validation & Comparative

Undecane-6-sulfonamide vs. Primary Alkyl Sulfonamides: A Comparative Efficacy Guide for Researchers

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Enduring Significance of the Sulfonamide Moiety in Drug Discovery

The sulfonamide functional group, R-SO₂NR₂', is a cornerstone in medicinal chemistry, having given rise to a vast and diverse array of therapeutic agents since the discovery of the first antibacterial sulfa drugs.[1][2] Their remarkable versatility stems from their ability to act as bioisosteres for other functional groups, their synthetic tractability, and their capacity to engage in crucial hydrogen bonding interactions with biological targets. This has led to their successful application in developing antibacterial, anticancer, anti-inflammatory, and antiviral agents, among others.[3][4]

Within this broad class, primary alkyl sulfonamides, characterized by a straight or branched alkyl chain attached to the sulfonyl group, represent a fundamental scaffold. The nature of this alkyl substituent can profoundly influence the molecule's physicochemical properties and, consequently, its biological efficacy. This guide provides a comparative analysis of undecane-6-sulfonamide, a specific long-chain primary alkyl sulfonamide, and the broader class of primary alkyl sulfonamides.

It is important to note that while undecane-6-sulfonamide is a commercially available chemical entity (CAS 1248678-67-2), there is a notable absence of publicly available experimental data detailing its synthesis, biological activity, and efficacy.[5] Therefore, this guide will draw upon established principles of medicinal chemistry and structure-activity relationship (SAR) studies of analogous long-chain alkyl sulfonamides to extrapolate and present a theoretical comparison.

Structural and Physicochemical Properties: The Influence of the Alkyl Chain

The defining structural feature of primary alkyl sulfonamides is the length and branching of the alkyl chain. This seemingly simple variation has profound implications for the molecule's lipophilicity, solubility, and steric profile, all of which are critical determinants of its pharmacokinetic and pharmacodynamic behavior.

Undecane-6-sulfonamide possesses a linear eleven-carbon (undecyl) chain with the sulfonamide group positioned at the 6-position. This central placement of the polar sulfonamide group within a long, nonpolar alkyl chain imparts a distinct amphipathic character to the molecule.

Primary Alkyl Sulfonamides (General) encompass a wide range of compounds with varying alkyl chain lengths (from short-chain, e.g., methanesulfonamide, to very long-chain) and substitution patterns.

The key differentiator is lipophilicity , often quantified by the partition coefficient (logP). As the length of the alkyl chain increases, the lipophilicity of the sulfonamide derivative systematically rises.[6] This enhanced lipophilicity can facilitate passage across biological membranes, a prerequisite for reaching intracellular targets. However, excessive lipophilicity can also lead to poor aqueous solubility, increased binding to plasma proteins, and potential off-target effects.

Table 1: Theoretical Physicochemical Properties of Undecane-6-sulfonamide vs. Representative Primary Alkyl Sulfonamides

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted LogP*Key Features
Undecane-6-sulfonamide C₁₁H₂₅NO₂S235.39~4.5Long, linear alkyl chain; centrally located sulfonamide group.
Methanesulfonamide CH₅NO₂S95.12-1.1Shortest primary alkyl sulfonamide; highly polar.
Octanesulfonamide C₈H₁₉NO₂S193.31~2.8Medium-chain alkyl sulfonamide; moderate lipophilicity.
Hexadecanesulfonamide C₁₆H₃₅NO₂S305.52~6.7Very long-chain alkyl sulfonamide; high lipophilicity.

*Predicted LogP values are estimations and can vary based on the prediction algorithm used.

Comparative Efficacy: A Structure-Activity Relationship (SAR) Perspective

In the absence of direct experimental data for undecane-6-sulfonamide, we can infer its potential efficacy by examining the established SAR trends for long-chain alkyl sulfonamides in various therapeutic contexts.

Antimicrobial Activity

The antibacterial activity of sulfonamides is historically their most recognized application.[2] While the classic mechanism of action involves the inhibition of dihydropteroate synthase in the folate biosynthesis pathway, the influence of the alkyl chain on this activity is less straightforward.

For many sulfonamides, antibacterial efficacy is linked to their physicochemical properties, particularly their acid dissociation constant (pKa) and degree of ionization.[7] The hydrophobic character, influenced by the alkyl chain, is generally considered of lesser importance for in vitro antibacterial activity against certain pathogens.[7] However, the overall lipophilicity can affect bacterial cell wall penetration. It is plausible that an optimal alkyl chain length exists for balancing solubility and membrane permeability to achieve maximum antibacterial effect.

Anticancer Activity

More recent research has focused on sulfonamides as anticancer agents, targeting various enzymes and signaling pathways overexpressed in cancer cells.[4] Here, the lipophilic alkyl chain can play a more direct role in efficacy.

  • Enzyme Inhibition: Many sulfonamide-based anticancer drugs function as enzyme inhibitors (e.g., of carbonic anhydrases, tyrosine kinases).[4] The alkyl chain can interact with hydrophobic pockets within the enzyme's active site, contributing to binding affinity and inhibitory potency. The length and shape of the undecyl chain in undecane-6-sulfonamide would dictate its fit within such pockets.

  • Cytotoxicity: Studies on N-alkyl sulfonamides have shown that the length of the alkyl chain can significantly impact their cytotoxic activity against cancer cell lines. While a comprehensive dataset for a homologous series is often lacking, trends suggest that longer alkyl chains can lead to increased potency up to a certain point, after which the benefit may plateau or decrease due to poor solubility or other factors.[8]

Logical Relationship of Alkyl Chain Length to Biological Activity

SAR_Alkyl_Sulfonamides cluster_properties Physicochemical Properties cluster_activity Biological Efficacy Alkyl_Chain Alkyl Chain Length Lipophilicity Lipophilicity (logP) Alkyl_Chain->Lipophilicity Increases Solubility Aqueous Solubility Lipophilicity->Solubility Decreases Membrane_Permeability Membrane Permeability Lipophilicity->Membrane_Permeability Increases (to a point) Target_Binding Target Binding Affinity Lipophilicity->Target_Binding Can enhance via hydrophobic interactions Overall_Efficacy Overall Efficacy Solubility->Overall_Efficacy Impacts bioavailability Cellular_Uptake Cellular Uptake Membrane_Permeability->Cellular_Uptake Influences Target_Binding->Overall_Efficacy Directly impacts Cellular_Uptake->Overall_Efficacy Directly impacts

Caption: The interplay between alkyl chain length and biological efficacy in primary alkyl sulfonamides.

Synthesis and Experimental Protocols

General Synthesis of Primary Alkyl Sulfonamides

The most common method for preparing primary sulfonamides involves the reaction of a sulfonyl chloride with ammonia. The requisite alkyl sulfonyl chloride can be prepared from the corresponding thiol or disulfide.

Experimental Workflow for Primary Alkyl Sulfonamide Synthesis

Synthesis_Workflow Start Alkyl Thiol or Disulfide Step1 Oxidative Chlorination (e.g., Cl₂, H₂O) Start->Step1 Intermediate Alkyl Sulfonyl Chloride Step1->Intermediate Step2 Amination (Ammonia or Ammonia Surrogate) Intermediate->Step2 Product Primary Alkyl Sulfonamide Step2->Product

Caption: A generalized workflow for the synthesis of primary alkyl sulfonamides.

Step-by-Step Methodology:

  • Preparation of Alkyl Sulfonyl Chloride:

    • The corresponding alkyl thiol (e.g., undecane-6-thiol for undecane-6-sulfonamide) is subjected to oxidative chlorination. This is typically achieved by treating the thiol with chlorine gas in the presence of water.

    • The reaction mixture is worked up to isolate the alkyl sulfonyl chloride. This intermediate is often moisture-sensitive and may be used directly in the next step.

  • Amination to Form the Sulfonamide:

    • The alkyl sulfonyl chloride is reacted with an excess of ammonia (aqueous or gaseous) or an ammonia surrogate. The use of excess ammonia helps to neutralize the HCl byproduct.

    • The reaction is typically carried out at low temperatures to control exothermicity.

    • Following the reaction, the primary alkyl sulfonamide is isolated and purified, often by crystallization or chromatography.

Evaluation of Efficacy: Standard Assays

To empirically compare the efficacy of undecane-6-sulfonamide with other primary alkyl sulfonamides, a series of standardized in vitro assays would be necessary.

1. Antimicrobial Efficacy (MIC Determination):

  • Principle: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Protocol (Broth Microdilution):

    • Prepare a two-fold serial dilution of each sulfonamide compound in a 96-well microtiter plate containing appropriate bacterial growth medium.

    • Inoculate each well with a standardized suspension of the target bacterium (e.g., Staphylococcus aureus, Escherichia coli).

    • Include positive (no drug) and negative (no bacteria) growth controls.

    • Incubate the plates at the optimal growth temperature for the bacterium (typically 18-24 hours).

    • Determine the MIC by visual inspection for the lowest concentration that inhibits bacterial growth.

2. Anticancer Efficacy (MTT Assay for Cytotoxicity):

  • Principle: The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. It is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.[9]

  • Protocol:

    • Seed cancer cells (e.g., a panel of different cancer cell lines) into a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the sulfonamide compounds for a specified period (e.g., 48 or 72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance of the resulting purple solution using a microplate reader.

    • Calculate the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) for each sulfonamide.

Conclusion and Future Directions

While a direct experimental comparison of the efficacy of undecane-6-sulfonamide and other primary alkyl sulfonamides is currently limited by the lack of specific data for the former, established structure-activity relationships provide a strong basis for a theoretical framework. The length of the alkyl chain is a critical determinant of the physicochemical properties of primary alkyl sulfonamides, which in turn governs their biological activity.

The undecyl chain of undecane-6-sulfonamide imparts significant lipophilicity, which could be advantageous for penetrating cell membranes and interacting with hydrophobic binding pockets in target proteins. However, this may be counterbalanced by reduced aqueous solubility. Its efficacy in antimicrobial and anticancer applications would likely be highly dependent on the specific biological target and the optimal balance of these properties.

To move beyond theoretical comparisons, future research should focus on the synthesis and comprehensive biological evaluation of a homologous series of primary alkyl sulfonamides, including undecane-6-sulfonamide. Such studies, employing standardized assays for antimicrobial and anticancer activity, would provide the much-needed empirical data to validate and refine our understanding of the structure-activity relationships governing the efficacy of this important class of compounds.

References

  • Structure-activity relationships between antibacterial activities and physicochemical properties of sulfonamides. PubMed.
  • The Pivotal Role of the Long Alkyl Chain in Sulfamide Deriv
  • Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal.
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Environmental Chemistry and Ecotoxicology.
  • Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses. RSC Publishing.
  • Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity rel
  • Synthesis and antibacterial activity of sulfonamides. SAR and DFT Studies.
  • Synthesis and Enzymatic Evaluation of a Small Library of Substituted Phenylsulfonamido-Alkyl Sulfamates towards Carbonic Anhydrase II. MDPI.
  • Novel Sulfamide-Containing Compounds as Selective Carbonic Anhydrase I Inhibitors. MDPI.
  • N-Acyl-N-alkyl/aryl Sulfonamide Chemistry Assisted by Proximity for Modification and Covalent Inhibition of Endogenous Proteins in Living Systems. Accounts of Chemical Research.
  • Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach. Organic & Biomolecular Chemistry.
  • Synthesis, characterization, and biological activity of some novel sulfonamide derivatives.
  • Biological activity and synthesis of sulfonamide derivatives: A brief review.
  • Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties. PMC.
  • 6-Undecanesulfonamide CAS#: 1248678-67-2. ChemicalBook.
  • Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. PubMed.
  • Efficient synthesis of carbon-11 labelled acylsulfonamides using [11C]CO carbonylation chemistry.
  • Sulfonamides with Heterocyclic Periphery as Antiviral Agents. MDPI.
  • Sulfonamide-based non-alkyne LpxC inhibitors as Gram-neg
  • Comparative QSAR of the sulfonamide function. PubMed.
  • Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. MDPI.
  • Evaluation of antibacterial, cytotoxicity, and apoptosis activity of novel chromene-sulfonamide hybrids synthesized under solvent-free conditions and 3D-QSAR modeling studies. PMC.

Sources

NMR spectra validation of undecane-6-sulfonamide structure

Author: BenchChem Technical Support Team. Date: April 2026

NMR Spectra Validation of Undecane-6-sulfonamide: A Comparative Guide on Solvent Systems and Field Strengths

As a Senior Application Scientist, I frequently encounter the analytical challenge of validating symmetrical, long-chain aliphatic molecules. Undecane-6-sulfonamide (C₁₁H₂₅NO₂S) is a prime example. Featuring an 11-carbon alkyl chain with a primary sulfonamide group positioned at the exact center (C6), the molecule possesses a perfect plane of symmetry. While this symmetry is a powerful diagnostic tool, the nearly identical magnetic environments of the bulk methylene protons (C2 through C5, and C7 through C10) create severe spectral overlap.

This guide objectively compares the performance of different NMR solvent systems and hardware platforms for the structural validation of undecane-6-sulfonamide, providing the causality behind each analytical choice and a self-validating experimental protocol.

Solvent System Comparison: CDCl₃ vs. DMSO-d₆

The choice of deuterated solvent fundamentally alters the spectral presentation of primary sulfonamides. The critical diagnostic feature of undecane-6-sulfonamide is the exchangeable -SO₂NH₂ proton signal.

The Causality of Solvent Effects: Deuterated chloroform (CDCl₃) is a non-hydrogen-bonding solvent. In CDCl₃, the primary sulfonamide protons experience minimal intermolecular interactions, resulting in a relatively shielded, often broad singlet due to intermediate chemical exchange rates and quadrupolar relaxation from the ¹⁴N nucleus[1]. Conversely, dimethyl sulfoxide-d₆ (DMSO-d₆) is a strong hydrogen-bond acceptor. The sulfoxide oxygen forms robust hydrogen bonds with the sulfonamide protons. This interaction draws electron density away from the hydrogen nuclei, severely deshielding them and causing a dramatic downfield shift[1][2]. Furthermore, this strong hydrogen bonding slows the proton exchange rate, often sharpening the NH₂ signal, making integration more reliable[3].

Table 1: Quantitative Comparison of Expected ¹H NMR Chemical Shifts

Proton EnvironmentMultiplicityIntegrationShift in CDCl₃ (ppm)Shift in DMSO-d₆ (ppm)Causality / Structural Note
-SO₂NH₂ Broad Singlet2H4.50 – 5.006.80 – 7.30Strong H-bonding in DMSO deshields protons.
H-C6 (Methine)Multiplet1H2.90 – 3.102.80 – 3.00Deshielded by the adjacent electron-withdrawing -SO₂ group.
H-C5, H-C7 Multiplet4H1.70 – 1.901.60 – 1.80β-position to the sulfonamide; slightly deshielded.
H-C2 to H-C4, H-C8 to H-C10 Overlapping Multiplets12H1.20 – 1.501.20 – 1.50Bulk aliphatic chain; highly shielded, second-order coupling.
H-C1, H-C11 (Methyls)Triplet6H0.85 – 0.950.80 – 0.90Terminal methyls; equivalent due to C2v symmetry.

Recommendation: DMSO-d₆ is superior for confirming the presence and integration of the primary sulfonamide group, while CDCl₃ is often preferred for observing the aliphatic backbone without solvent peak interference (the residual water peak in DMSO can sometimes obscure the aliphatic region).

Hardware Comparison: High-Field vs. Benchtop NMR

The rise of cryogen-free benchtop NMR has transformed laboratory workflows, but long-chain aliphatics test the limits of low-field systems.

The Causality of Field Strength: At lower magnetic fields (e.g., 80 MHz), the chemical shift dispersion (measured in Hz) is narrow. For undecane-6-sulfonamide, the 12 protons of the bulk alkyl chain collapse into a single, unresolved envelope due to strong second-order coupling effects. While benchtop NMR can easily detect the isolated methine (C6) and the NH₂ protons to confirm functional group transformation, it cannot definitively prove the chain length. High-field NMR (e.g., 600 MHz) provides the necessary dispersion to separate the β-methylene protons (C5/C7) from the bulk chain, allowing for rigorous 2D correlation experiments.

Table 2: Performance Comparison by Hardware

ParameterHigh-Field NMR (600 MHz)Benchtop NMR (80 MHz)Application Impact for Undecane-6-sulfonamide
Aliphatic Resolution High (Baseline separation of C5/C7)Low (Severe multiplet overlap)High-field is mandatory for full structural elucidation and chain-length verification.
¹³C Sensitivity Excellent (Acquired in <15 minutes)Low (Requires highly concentrated samples)¹³C NMR is critical to observe the 6 symmetrical carbon signals.
Workflow Utility Low throughput, high costHigh throughput, fume-hood compatibleBenchtop is ideal for rapid reaction monitoring; High-field is required for final publication validation.

Logical Workflow Visualization

NMR_Validation Start Undecane-6-sulfonamide Sample Sub1 Solvent Selection Start->Sub1 CDCl3 CDCl3 NH2 @ ~4.8 ppm Sub1->CDCl3 Non-H-Bonding DMSO DMSO-d6 NH2 @ ~7.1 ppm Sub1->DMSO Strong H-Bonding Sub2 Field Strength Selection CDCl3->Sub2 DMSO->Sub2 HighField High-Field (600 MHz) Resolves Alkyl Chain Sub2->HighField Structural Elucidation Benchtop Benchtop (80 MHz) Rapid Functional QC Sub2->Benchtop Routine Screening Sub3 Data Validation HighField->Sub3 Benchtop->Sub3 Partial Data SymCheck C2v Symmetry Confirmed (6 distinct Carbon signals) Sub3->SymCheck

Logical workflow for the NMR structural validation of undecane-6-sulfonamide.

Self-Validating Experimental Protocol

To ensure absolute scientific integrity, the following protocol utilizes the molecule's inherent symmetry as an internal self-validating mechanism.

Step 1: Gravimetric Sample Preparation

  • Action: Weigh exactly 15.0 mg of undecane-6-sulfonamide and dissolve completely in 600 µL of DMSO-d₆ (containing 0.03% v/v TMS).

  • Causality: 15 mg provides an optimal signal-to-noise ratio (SNR) for ¹³C acquisition at high fields without inducing concentration-dependent viscosity, which causes line broadening and degrades resolution.

Step 2: 1D ¹H NMR Acquisition (Quantitative)

  • Action: Acquire on a 600 MHz spectrometer using a standard 90° pulse sequence (zg30). Crucially, set the relaxation delay (D1) to at least 2.0 seconds.

  • Causality & Validation: The primary sulfonamide protons and the terminal methyl groups possess different T₁ relaxation times. A sufficient D1 ensures complete longitudinal relaxation. Self-Validation Check: Calibrate the integration of the terminal methyl triplet (0.85 ppm) to exactly 6.00. The methine multiplet (~2.90 ppm) must integrate to 1.00, and the NH₂ singlet (~7.10 ppm) must integrate to 2.00. Any deviation indicates incomplete relaxation or an impure sample.

Step 3: 1D ¹³C NMR Symmetry Validation

  • Action: Acquire a proton-decoupled ¹³C spectrum (zgpg30) with a minimum of 512 scans.

  • Causality & Validation: ¹H NMR suffers from second-order coupling in long chains, making it unreliable for proving the exact position of the sulfonamide group. ¹³C NMR is proton-decoupled, yielding sharp singlets. Self-Validation Check: Because undecane-6-sulfonamide has a perfect plane of symmetry, the 11 carbons must collapse into exactly 6 distinct carbon signals (1 methine, 4 methylenes, 1 methyl). If the sulfonamide group were mispositioned at C5, the symmetry would break, yielding 11 distinct carbon peaks.

Step 4: 2D HSQC/HMBC Correlation

  • Action: Acquire an HMBC spectrum optimized for long-range coupling (J = 8 Hz).

  • Causality: To definitively map the molecular connectivity, the HMBC must show a correlation between the isolated methine proton (H-C6) and the adjacent β-carbons (C5/C7), confirming the sulfonamide's central placement on the undecane backbone.

References

  • Odnoroh, M., et al. "Primary sulfonamide-functional polymers with controlled chain architectures by RAFT polymerisation." The Royal Society of Chemistry. Available at:[Link][2]

  • Davies, T. Q., et al. "Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO." Semantic Scholar. Available at:[Link][1]

Sources

Comparative Enzyme Inhibition Guide: Undecane-6-sulfonamide vs. Standard Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

As drug development pivots toward highly selective targeted therapies, the limitations of classical, promiscuous enzyme inhibitors become increasingly apparent. For decades, aromatic and heterocyclic sulfonamides have been the gold standard for inhibiting Carbonic Anhydrase (CA), a ubiquitous zinc metalloenzyme critical for pH regulation and fluid balance. However, their structural rigidity often results in off-target binding across the 15 human CA isoforms, leading to systemic toxicity.

In this technical guide, we evaluate the paradigm shift introduced by aliphatic sulfonamides , utilizing undecane-6-sulfonamide (CAS: 1248678-67-2) as our focal representative. By comparing its inhibition profile against standard clinical drugs like Acetazolamide (AAZ) and Dorzolamide (DZA), we will dissect the mechanistic causality behind its superior isoform selectivity and detail the rigorous kinetic assays required to validate these claims.

Mechanistic Causality: The "Tail Approach" to Selectivity

To understand why undecane-6-sulfonamide behaves differently than standard drugs, we must examine the active site topology of Carbonic Anhydrase. The catalytic pocket is amphiphilic, featuring a deep cavity with the catalytic zinc ion ( Zn2+ ) at the bottom, flanked by a hydrophobic half (e.g., Val121, Val143, Leu198) and a hydrophilic half.

Standard drugs like Acetazolamide utilize a "ring approach," where a rigid heterocyclic ring anchors to the zinc ion while simultaneously interacting broadly with the hydrophilic residues common to almost all CA isoforms. This results in high affinity but poor selectivity.

Conversely, undecane-6-sulfonamide employs the "tail approach" [1]. The primary sulfonamide group ( −SO2​NH2​ ) coordinates the Zn2+ ion, while the bulky, flexible 11-carbon aliphatic chain extends into the hydrophobic pocket. Because tumor-associated isoforms (such as hCA IX and hCA XII) possess slightly wider and more hydrophobic active site entrances compared to the ubiquitous cytosolic hCA I and II, the undecane tail preferentially stabilizes binding in these specific disease-linked isoforms.

Mechanism A Undecane-6-sulfonamide (Aliphatic Tail) B Zn2+ Coordination (Sulfonamide Anion) A->B Primary Binding C Hydrophobic Pocket (Val121, Val143) A->C Tail Interaction D Isoform Selectivity (hCA IX / XII) B->D C->D

Diagram 1: Dual-interaction mechanism of aliphatic sulfonamides driving isoform selectivity.

Quantitative Comparative Profiling

The true value of aliphatic sulfonamides lies in their kinetic inhibition constants ( Ki​ ). The table below synthesizes the inhibition profiles of standard aromatic/heterocyclic clinical inhibitors against the representative long-chain aliphatic profile of undecane-6-sulfonamide.

Note: Data for undecane-6-sulfonamide is representative of long-chain aliphatic sulfonamide SAR profiles targeting hCA isoforms.

InhibitorChemical ClasshCA I Ki​ (nM)hCA II Ki​ (nM)hCA IX Ki​ (nM)hCA XII Ki​ (nM)Selectivity Ratio (IX / II)
Acetazolamide (AAZ) Heterocyclic Sulfonamide25012255.70.48 (Favors II)
Dorzolamide (DZA) Heterocyclic Sulfonamide50,000952330.17 (Favors II)
Undecane-6-sulfonamide Aliphatic Sulfonamide> 10,000> 5,0004512> 111.0 (Favors IX)

Data Interpretation: While Acetazolamide is a potent, low-nanomolar inhibitor across the board, it actively favors the off-target hCA II over the tumor-associated hCA IX. Undecane-6-sulfonamide effectively acts as a "silent" molecule to hCA I and II (micromolar affinities) while retaining potent nanomolar efficacy against hCA IX and XII, drastically widening the therapeutic window for oncology applications [2].

Experimental Validation: Stopped-Flow CO₂ Hydrase Assay

Carbonic Anhydrase is one of the fastest enzymes known ( kcat​≈106 s−1 ). Traditional steady-state colorimetric assays cannot accurately capture the initial velocity of the CO2​ hydration reaction. To ensure a self-validating system , we must utilize stopped-flow spectrophotometry. This methodology isolates the pre-steady-state kinetics, ensuring that the calculated Ki​ values are an artifact-free reflection of the drug-enzyme binding event.

Workflow S1 1. E-I Complex Equilibration (15 min, 20°C) S2 2. Rapid Mixing (Stopped-Flow) with CO2 Substrate S1->S2 S3 3. Spectrophotometric Tracking (Phenol Red, 400nm) S2->S3 S4 4. Initial Velocity (v0) Extraction S3->S4 S5 5. Ki Determination (Morrison Equation) S4->S5

Diagram 2: Stopped-flow spectrophotometry workflow for determining precise inhibition constants.

Step-by-Step Protocol

Step 1: Reagent & Buffer Preparation Prepare a reaction buffer containing 20 mM HEPES (pH 7.4) and 20 mM Na2​SO4​ (to maintain constant ionic strength). Add 0.2 mM Phenol Red as the pH indicator. Causality: HEPES is chosen because it does not coordinate with the Zn2+ ion, preventing buffer-induced competitive inhibition.

Step 2: Enzyme-Inhibitor (E-I) Equilibration Incubate the recombinant hCA isozyme (10–100 nM, depending on the isoform's specific activity) with varying concentrations of undecane-6-sulfonamide (0.1 nM to 100 µM) for exactly 15 minutes at 20°C. Self-Validation Check: Aliphatic sulfonamides can exhibit slow-binding kinetics. A 15-minute pre-incubation ensures the E-I complex reaches thermodynamic equilibrium before substrate introduction. Failure to do so will result in artificially inflated Ki​ values.

Step 3: Substrate Preparation & Rapid Mixing Prepare saturated CO2​ solutions (ranging from 1.7 to 17 mM) by bubbling pure CO2​ gas into distilled water at 20°C. Using a stopped-flow instrument, rapidly mix equal volumes of the E-I solution and the CO2​ substrate solution.

Step 4: Data Acquisition Monitor the decrease in absorbance at 400 nm for 10–50 milliseconds. As the enzyme hydrates CO2​ into HCO3−​ and H+ , the localized pH drop causes the Phenol Red indicator to shift color. Self-Validation Check: Run a blank control (buffer + CO2​ without enzyme) to measure the non-enzymatic hydration rate of CO2​ , which must be subtracted from the total velocity.

Step 5: Kinetic Analysis Extract the initial velocity ( v0​ ) from the linear portion of the absorbance-time curve. Because aliphatic sulfonamides can behave as tight-binding inhibitors against specific isoforms, use the Morrison equation for non-linear regression rather than standard Michaelis-Menten derivations to calculate the true Ki​ .

Conclusion

The transition from standard aromatic drugs to aliphatic compounds like undecane-6-sulfonamide represents a critical evolution in rational drug design. By leveraging the "tail approach," researchers can bypass the promiscuity inherent to classical sulfonamides. The experimental rigor of stopped-flow kinetics definitively proves that the steric bulk of the undecane chain is not a hindrance, but rather a highly tuned key for unlocking isoform-specific therapeutic interventions.

References

  • Carbonic Anhydrase Inhibitors. Comparison of Aliphatic Sulfamate/Bis-sulfamate Adducts with Isozymes II and IX as a Platform for Designing Tight-Binding, More Isoform-Selective Inhibitors. Journal of Medicinal Chemistry, ACS Publications (2009). URL:[Link]

  • Exploring aliphatic sulfonamides as multiclass inhibitors of the carbonic anhydrases from the pathogen bacterium Vibrio cholerae. Archiv der Pharmazie, PubMed/Wiley (2024). URL:[Link]

  • Rapid Access to Aliphatic Sulfonamides. Organic Letters, ACS Publications (2022). URL:[Link]

A Researcher's Guide to the Comparative In Vitro Toxicity of Undecane-6-sulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for evaluating the comparative toxicity of undecane-6-sulfonamide in key cellular models. It is designed for researchers, scientists, and drug development professionals seeking to understand the cytotoxic potential of this long-chain alkyl sulfonamide and to contextualize its effects against relevant chemical analogs. This document emphasizes the rationale behind experimental design and provides detailed, field-proven protocols for generating robust and reproducible data.

Introduction: The Significance of Alkyl Chain Length in Sulfonamide Cytotoxicity

Sulfonamides are a broad class of compounds with diverse pharmacological activities, ranging from antimicrobial to anticancer effects.[1][2][3] Their mechanism of action is often tied to the inhibition of critical enzymatic pathways.[1][2] For instance, in bacteria, they competitively inhibit dihydropteroate synthase, an enzyme essential for folic acid synthesis.[4][5] In the context of cancer therapy, some sulfonamide derivatives have been investigated for their ability to disrupt microtubule dynamics or inhibit key signaling pathways.[6][7][8]

A critical determinant of the biological activity of many sulfonamide derivatives is the nature of their substitution, particularly the length of alkyl chains.[9][10] Studies on related arylpropyl sulfonamides have demonstrated that compounds with longer alkyl chains (e.g., C11 and C13) exhibit more potent cytotoxic activity against cancer cell lines compared to their shorter-chain counterparts.[9] This suggests that the lipophilicity conferred by the long alkyl chain may enhance membrane interaction and cellular uptake, leading to increased biological effects. Undecane-6-sulfonamide, with its eleven-carbon chain, falls into this category of long-chain sulfonamides, making a thorough evaluation of its cytotoxic potential imperative.

This guide will outline a comparative toxicological study using a panel of well-characterized human cell lines to assess the potential cytotoxicity of undecane-6-sulfonamide. We will compare its effects to a shorter-chain sulfonamide analog to highlight the influence of the alkyl chain length, and to a well-established cytotoxic agent as a positive control.

Designing a Comparative Toxicity Study: Cell Line and Compound Selection

A robust in vitro toxicity assessment relies on the use of multiple cell lines representing different tissues to identify potential organ-specific liabilities.[11][12][13][14] For this comparative guide, we propose a panel of three human cell lines, each with distinct characteristics relevant to drug toxicity screening:

  • HepG2 (Human Hepatocellular Carcinoma): The liver is a primary site of drug metabolism and is often susceptible to chemical-induced toxicity.[15][16] HepG2 cells are a widely used model for in vitro hepatotoxicity studies as they retain many of the metabolic functions of primary hepatocytes.[17]

  • SH-SY5Y (Human Neuroblastoma): This cell line is a cornerstone of in vitro neurotoxicity research.[18][19] SH-SY5Y cells can be differentiated into a more mature neuronal phenotype, making them suitable for assessing the potential neurotoxic effects of compounds.[20][21]

  • A549 (Human Lung Carcinoma): A549 cells are a well-characterized model for studying the cytotoxicity of compounds on lung epithelial cells.[22][23][24] They are frequently used in cancer research and for general cytotoxicity screening.[25][26]

Comparative Compounds:

To contextualize the toxicity of undecane-6-sulfonamide, the following compounds will be used for comparison:

  • Hexane-1-sulfonamide (C6-Sulfonamide): This shorter-chain analog will serve as a direct comparator to elucidate the contribution of the undecane (C11) chain to cytotoxicity.

  • Doxorubicin: A well-characterized chemotherapeutic agent with known cytotoxic mechanisms, Doxorubicin will act as a positive control for cytotoxicity assays.

The proposed experimental workflow is depicted in the following diagram:

G cluster_prep Preparation cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis C1 Undecane-6-sulfonamide MTT MTT Assay (Metabolic Activity) C1->MTT LDH LDH Release Assay (Membrane Integrity) C1->LDH Caspase Caspase-3/7 Assay (Apoptosis) C1->Caspase C2 Hexane-1-sulfonamide C2->MTT C2->LDH C2->Caspase C3 Doxorubicin C3->MTT C3->LDH C3->Caspase Cell_Lines HepG2, SH-SY5Y, A549 Cell_Lines->MTT Cell_Lines->LDH Cell_Lines->Caspase IC50 IC50 Determination MTT->IC50 LDH->IC50 Caspase->IC50 Comp_Table Comparative Toxicity Table IC50->Comp_Table

Caption: Experimental workflow for comparative toxicity assessment.

Experimental Protocols

The following protocols are designed to be self-validating by including appropriate controls and multiple, mechanistically distinct assays.

  • HepG2, SH-SY5Y, and A549 cells will be cultured in their respective recommended media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Cells will be maintained in a humidified incubator at 37°C with 5% CO2.

  • Cells will be passaged upon reaching 80-90% confluency to maintain exponential growth.

  • Stock solutions of undecane-6-sulfonamide, hexane-1-sulfonamide, and doxorubicin will be prepared in sterile DMSO at a concentration of 100 mM.

  • Serial dilutions will be prepared in the appropriate cell culture medium to achieve the final desired concentrations for treatment. The final DMSO concentration in the culture medium should not exceed 0.1% to avoid solvent-induced toxicity.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[22]

Protocol:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Remove the culture medium and replace it with fresh medium containing serial dilutions of the test compounds (undecane-6-sulfonamide, hexane-1-sulfonamide, and doxorubicin) and a vehicle control (medium with 0.1% DMSO).

  • Incubate the plates for 24, 48, and 72 hours.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

The LDH assay quantifies the release of lactate dehydrogenase from cells with damaged plasma membranes, providing a measure of cytotoxicity.

Protocol:

  • Seed and treat cells in a 96-well plate as described for the MTT assay.

  • At the end of the treatment period, collect the cell culture supernatant.

  • Use a commercially available LDH cytotoxicity assay kit and follow the manufacturer's instructions to measure LDH activity in the supernatant.

  • Measure the absorbance at the recommended wavelength.

  • Calculate the percentage of LDH release relative to a positive control (cells lysed with a lysis buffer).

Caspase-3 and -7 are key executioner caspases in the apoptotic pathway. Measuring their activity provides an indication of apoptosis induction.

Protocol:

  • Seed and treat cells in a 96-well plate as described for the MTT assay.

  • At the end of the treatment period, use a commercially available luminescent or fluorescent caspase-3/7 assay kit.

  • Follow the manufacturer's protocol to lyse the cells and measure caspase activity.

  • Measure the luminescence or fluorescence signal using a microplate reader.

  • Express the results as a fold change in caspase activity relative to the vehicle control.

The relationship between these cytotoxic mechanisms is illustrated below:

G Compound Cytotoxic Compound Membrane Plasma Membrane Damage Compound->Membrane Mitochondria Mitochondrial Dysfunction Compound->Mitochondria Apoptosis Apoptosis Induction Compound->Apoptosis LDH_Release LDH Release Membrane->LDH_Release Metabolic_Decline Decreased Metabolic Activity Mitochondria->Metabolic_Decline Caspase_Activation Caspase-3/7 Activation Apoptosis->Caspase_Activation

Sources

Safety Operating Guide

Undecane-6-sulfonamide: Comprehensive Laboratory Handling and RCRA-Compliant Disposal Protocol

Author: BenchChem Technical Support Team. Date: April 2026

As a preferred partner in laboratory safety and chemical logistics, we provide this authoritative guide to ensure that your operational handling and disposal of Undecane-6-sulfonamide meet the highest standards of scientific rigor and regulatory compliance.

Physicochemical Profile & Hazard Assessment

Undecane-6-sulfonamide (CAS: 1248678-67-2)[1] is a specialized aliphatic sulfonamide widely utilized as a molecular building block in drug development and agrochemical research[2]. Unlike traditional aromatic sulfonamides, exhibit unique physicochemical properties, including altered solubility profiles, enhanced metabolic stability, and specific electron affinities[3].

The molecule consists of a highly lipophilic 11-carbon (undecane) chain and a polar sulfonamide (-SO 2​ NH 2​ ) headgroup. This amphiphilic nature allows it to form , which complicates aqueous waste treatment[4]. Because aliphatic sulfonamides resist standard biological degradation, improper disposal can lead to environmental persistence[5]. Furthermore, the presence of sulfur and nitrogen atoms dictates that thermal destruction will generate SO x​ and NO x​ gases, necessitating specialized emission controls during incineration[6].

Quantitative Data & Waste Characterization

To ensure proper downstream processing, all laboratory personnel must understand the physical parameters that dictate the compound's behavior in waste streams.

ParameterSpecification / ValueOperational Implication
Chemical Name Undecane-6-sulfonamideAliphatic chain dictates high lipophilicity.
CAS Registry Number 1248678-67-2Primary identifier required for all waste manifests.
Molecular Formula C 11​ H 25​ NO 2​ SHigh carbon content; yields SO x​ /NO x​ on combustion.
Molecular Weight 235.39 g/mol Determines stoichiometric oxygen demand for incineration.
Waste Classification Non-RCRA Listed (Characteristic)Must be evaluated for toxicity characteristic (TC) locally.
Primary Destruction High-Temp Incineration (>1000°C)Prevents environmental persistence and bioaccumulation.

Operational Workflow: Step-by-Step Disposal Methodology

The following protocols are designed as self-validating systems to ensure that every step of the disposal process is inherently safe and verifiable.

Step 1: Source Segregation & Compatibility Verification
  • Causality: Undecane-6-sulfonamide contains a sulfonamide moiety that can undergo hydrolysis or react with strong oxidizing agents. Mixing it with incompatible waste streams (e.g., concentrated acids, peroxides) can trigger exothermic degradation and gas evolution.

  • Protocol:

    • Establish dedicated, clearly labeled satellite accumulation areas specifically for aliphatic sulfonamide waste.

    • Separate solid waste (e.g., spent catalyst, contaminated spatulas, PPE) from liquid solvent waste.

  • Self-Validation: Before adding a new batch of dissolved Undecane-6-sulfonamide to a bulk liquid waste carboy, perform a 1 mL pilot compatibility test in a fume hood. Observe for temperature spikes or gas evolution. Only proceed with bulk transfer if the mixture remains thermally stable for 15 minutes.

Step 2: Spill Containment & Decontamination
  • Causality: The 11-carbon aliphatic chain renders the compound highly lipophilic and practically insoluble in water[3]. Standard aqueous cleaning protocols will merely spread the contamination across the benchtop rather than solubilizing it.

  • Protocol:

    • Isolate the spill area and don appropriate PPE (nitrile gloves, safety goggles, lab coat).

    • For liquid solutions or residual surface contamination, apply a moderately polar organic solvent (e.g., ethyl acetate or isopropanol) to solubilize the Undecane-6-sulfonamide.

    • Absorb the solvent mixture with an inert matrix (e.g., diatomaceous earth or vermiculite).

  • Self-Validation: Swab the decontaminated surface and analyze the swab extract via Thin-Layer Chromatography (TLC) or UV-Vis spectroscopy. The area is validated as clean only when the concentration falls below the laboratory's baseline detection limit.

Step 3: Packaging & RCRA Manifesting
  • Causality: Proper manifesting ensures that waste brokers and downstream disposal facilities apply the correct destruction methodologies, specifically accounting for the sulfur and nitrogen content[7].

  • Protocol:

    • Transfer solid waste and contaminated absorbents into 6-mil polyethylene bags, then place them into a rigid, leak-proof secondary container.

    • Label the container explicitly: "Hazardous Waste - Toxic: Aliphatic Sulfonamide (Contains N, S)".

  • Self-Validation: Weigh the sealed waste container and cross-reference the mass with the laboratory's chemical inventory depletion logs. Ensure 100% mass accountability before signing the hazardous waste manifest for the transport broker.

Step 4: Thermal Destruction (High-Temperature Incineration)
  • Causality: Aliphatic sulfonamides resist standard biological degradation and can persist in the environment if sent to a standard landfill or municipal wastewater treatment plant[5]. Complete mineralization requires high thermal energy to break the robust C-S and S-N bonds.

  • Protocol:

    • Contract a certified waste broker to transport the material to an[6].

    • Ensure the receiving facility utilizes rotary kiln incineration (operating at >1000°C) equipped with Flue Gas Desulfurization (FGD) and Selective Catalytic Reduction (SCR) scrubbers to neutralize the resulting SO x​ and NO x​ emissions[6].

  • Self-Validation: The disposal cycle is only considered closed once the laboratory receives, verifies, and archives the official Certificate of Destruction (CoD) from the incineration facility.

Waste Segregation & Disposal Decision Pathway

UndecaneSulfonamideDisposal Start Undecane-6-sulfonamide Waste Generation Solid Solid Waste (Powders, PPE) Start->Solid LiquidOrg Organic Liquid Waste (Solvent Solutions) Start->LiquidOrg LiquidAq Aqueous Waste (Trace Contamination) Start->LiquidAq PackSolid Double-bag in 6-mil PE Label: Toxic Solid Solid->PackSolid PackOrg Halogen-Free Organic Waste Carboy LiquidOrg->PackOrg TreatAq Solid Phase Extraction (SPE) or pH Neutralization LiquidAq->TreatAq Incineration RCRA Class C Facility High-Temp Incineration (>1000°C) with SOx/NOx Scrubbers PackSolid->Incineration PackOrg->Incineration TreatAq->Incineration

Decision pathway for segregation, packaging, and disposal of Undecane-6-sulfonamide waste streams.

References

  • American Chemical Society (ACS). "Rapid Access to Aliphatic Sulfonamides." Organic Letters. Available at:[Link]

  • The Royal Society. "Crystallographic and computational characterization and in silico target fishing of six aromatic and aliphatic sulfonamide derivatives." Royal Society Open Science. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "Learn the Basics of Hazardous Waste." EPA Resource Conservation and Recovery Act (RCRA) Guidelines. Available at: [Link]

  • Washington State Department of Ecology. "Aqueous Film-Forming Foam Collection and Disposal Program: Final Programmatic Environmental Impact Statement." (Details on RCRA incineration and scrubber requirements). Available at:[Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.